molecular formula C27H41NO6S B1678560 Epothilone B CAS No. 152044-54-7

Epothilone B

Cat. No.: B1678560
CAS No.: 152044-54-7
M. Wt: 507.7 g/mol
InChI Key: QXRSDHAAWVKZLJ-PVYNADRNSA-N
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Description

Epothilone B is an epithilone that is epithilone D in which the double bond in the macrocyclic ring has been oxidised to the corresponding epoxide (the S,S stereoisomer). It has a role as an apoptosis inducer, an antineoplastic agent and a microtubule-stabilising agent. It is an epothilone and an epoxide.
This compound is a 16-membered macrolide that mimics the biological effects of taxol.
This compound has been reported in Sorangium cellulosum and Apis cerana with data available.
Patupilone is a compound isolated from the myxobacterium Sorangium cellulosum. Similar to paclitaxel, patupilone induces microtubule polymerization and stabilizes microtubules against depolymerization conditions. In addition to promoting tubulin polymerization and stabilization of microtubules, this agent is cytotoxic for cells overexpressing P-glycoprotein, a characteristic that distinguishes it from the taxanes. Patupilone may cause complete cell-cycle arrest.
PATUPILONE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 17 investigational indications.
a 16-membered macrolide;  mimics the biological effects of taxol;  structure given in first source

Properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRSDHAAWVKZLJ-PVYNADRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046862
Record name Epothilone B
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Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

152044-54-7
Record name Epothilone B
Source CAS Common Chemistry
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Record name Patupilone [INN]
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Record name Epothilone B
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Record name 4,17-Dioxabicyclo[14.1.0]heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (1S,3S,7S,10R,11S,12S,16R)
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Record name PATUPILONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Epothilone B on Microtubules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epothilone B is a potent, naturally derived 16-membered macrolide that has garnered significant attention as an antineoplastic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, this compound stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of this compound.

Core Mechanism: Microtubule Stabilization

This compound exerts its cytotoxic effects by promoting the polymerization of tubulin and hyperstabilizing the resulting microtubules.[1] This action is similar to that of paclitaxel, another widely used microtubule-stabilizing agent.[1]

Binding to the β-Tubulin Subunit

This compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding site is located on the interior surface of the microtubule, near the GTP-binding site. While structurally distinct from paclitaxel, this compound competes with paclitaxel for binding to microtubules, indicating that their binding sites are overlapping or allosterically linked.[3]

Promotion of Tubulin Polymerization

By binding to β-tubulin, this compound lowers the critical concentration of tubulin required for polymerization, effectively promoting the assembly of microtubules even in the absence of GTP and microtubule-associated proteins (MAPs).[4] This leads to an increase in the overall mass of microtubules within the cell.

Suppression of Microtubule Dynamics

Normal cellular function, particularly during mitosis, relies on the dynamic instability of microtubules, which involves rapid cycles of polymerization (growth) and depolymerization (shortening). This compound potently suppresses these dynamics in a concentration-dependent manner.[5] This stabilization prevents the proper formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the interaction of this compound with tubulin and its effects on microtubule dynamics and cell viability.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 0.71 µMαβ-tubulin heterodimer[2]
Dissociation Constant (Kd) for unpolymerized tubulin 48 µMBovine brain tubulin (25 °C)[3]
Dissociation Constant (Kd) for microtubules 0.67 nMBovine brain microtubules (26 °C)[3]

Table 1: Binding Affinities of this compound for Tubulin. This table highlights the significantly higher affinity of this compound for tubulin within assembled microtubules compared to free tubulin dimers.

ConcentrationEffect on Microtubule DynamicsCell LineReference
0.2 nMNo significant alterationMCF7[5]
2 nM (IC33 for mitotic arrest)38% decrease in mean growth rate, 27% decrease in mean shortening rate, 47% decrease in dynamicityMCF7[5]
3.5 nM (IC50 for mitotic arrest)Nearly complete stabilization of microtubule dynamics in 80% of cellsMCF7[5]

Table 2: Concentration-Dependent Effects of this compound on Microtubule Dynamics. This table illustrates the dose-dependent suppression of microtubule dynamics, leading to mitotic arrest.

Cell LineIC50Reference
D341 (Medulloblastoma)0.53 nM[2]
D425Med (Medulloblastoma)0.37 nM[2]
DAOY (Medulloblastoma)0.19 nM[2]

Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines. This table showcases the potent cytotoxic effects of this compound at nanomolar concentrations.

Cellular Consequences of Microtubule Stabilization

The hyperstabilization of microtubules by this compound triggers a cascade of cellular events, culminating in apoptotic cell death.

G2/M Cell Cycle Arrest

The disruption of mitotic spindle formation due to microtubule stabilization activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle at the G2/M transition phase.[4][6] This prevents the cell from proceeding into anaphase and completing cell division.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3.[1][2] The activation of these executioner caspases leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.

Key Signaling Pathways Involved

The cellular response to this compound is mediated by several key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Treatment with this compound, particularly in combination with other agents, has been shown to lead to a blockade of this signaling pathway, contributing to its pro-apoptotic effects.[5]

PI3K_Akt_mTOR_Pathway Epothilone_B This compound Microtubule_Stabilization Microtubule Stabilization Epothilone_B->Microtubule_Stabilization Cellular_Stress Cellular Stress Microtubule_Stabilization->Cellular_Stress PI3K PI3K Cellular_Stress->PI3K Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes

This compound's impact on the PI3K/Akt/mTOR pathway.
Rac1 GTPase Signaling

Recent studies have indicated that epothilones can also affect the actin cytoskeleton through the modulation of Rac1 GTPase signaling. A novel epothilone analog was shown to inhibit the activation of Rac1, a key regulator of actin dynamics, cell motility, and adhesion.[7] This suggests a broader impact of epothilones on the cytoskeleton beyond microtubules.

Rac1_Signaling_Pathway Epothilone_Analog Epothilone Analog (e.g., UTD2) Rac1 Rac1 Epothilone_Analog->Rac1 Inhibits Activation PAK1 PAK1 Rac1->PAK1 Activates Actin_Cytoskeleton Actin Cytoskeleton Organization PAK1->Actin_Cytoskeleton Cell_Motility Cell Motility & Adhesion Actin_Cytoskeleton->Cell_Motility

Epothilone analog's effect on Rac1 signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering (turbidity).

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of various concentrations of this compound (or controls) to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Tubulin_Sol Prepare Tubulin Solution (3 mg/mL in buffer + GTP + glycerol) Add_Tubulin Add Cold Tubulin Solution to Wells Tubulin_Sol->Add_Tubulin Plate_Prep Add this compound/ Controls to 37°C Plate Plate_Prep->Add_Tubulin Incubate_Read Incubate at 37°C & Read Absorbance (340 nm) Every 30s for 60-90 min Add_Tubulin->Incubate_Read Plot_Data Plot Absorbance vs. Time Incubate_Read->Plot_Data Analyze_Curves Analyze Polymerization Curves Plot_Data->Analyze_Curves

Workflow for the in vitro tubulin polymerization assay.
Competitive [³H]Paclitaxel Binding Assay

This assay determines if a compound binds to the same or an overlapping site on microtubules as paclitaxel by measuring the displacement of radiolabeled paclitaxel.

Materials:

  • Pre-formed, stabilized microtubules

  • [³H]Paclitaxel

  • This compound stock solution

  • Unlabeled paclitaxel (for standard curve)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate pre-formed microtubules with a fixed concentration of [³H]Paclitaxel and varying concentrations of this compound (or unlabeled paclitaxel) at 37°C for 30 minutes.

  • Rapidly filter the mixture through glass fiber filters to separate microtubule-bound from free [³H]Paclitaxel.

  • Wash the filters with wash buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of [³H]Paclitaxel displaced by this compound and determine the IC50 and Ki values.

Paclitaxel_Binding_Workflow cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis Incubate Incubate Microtubules with [³H]Paclitaxel & this compound (37°C, 30 min) Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Calculate Calculate % Displacement, IC50, and Ki Count->Calculate

Workflow for the competitive [³H]paclitaxel binding assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Fixation & Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed & Adhere Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain with Propidium Iodide Fix_Cells->Stain_DNA Acquire_Data Analyze on Flow Cytometer Stain_DNA->Acquire_Data Determine_Phases Determine Cell Cycle Phase Distribution Acquire_Data->Determine_Phases

Workflow for cell cycle analysis by flow cytometry.
Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of this compound, such as microtubule bundling.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat with this compound.

  • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.

  • Block non-specific antibody binding with blocking solution for 30-60 minutes.

  • Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Immunofluorescence_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_imaging Imaging Grow_Cells Grow Cells on Coverslips Treat_Cells Treat with this compound Grow_Cells->Treat_Cells Fix_Permeabilize Fix & Permeabilize Cells Treat_Cells->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Anti-tubulin Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Mount Mount Coverslips Secondary_Ab->Mount Visualize Visualize on Fluorescence Microscope Mount->Visualize

References

A Technical Guide to the Discovery and Origin of Epothilone B from Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epothilones represent a class of potent, 16-membered macrolide natural products with significant antineoplastic properties. Originally identified from the myxobacterium Sorangium cellulosum, these compounds, particularly Epothilone B, have garnered substantial interest as anticancer agents due to their unique mechanism of action and efficacy against drug-resistant tumors. This technical guide provides an in-depth overview of the discovery of this compound, its biosynthetic origin in S. cellulosum, detailed experimental protocols for its isolation and characterization, and a summary of its biological activity. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Discovery and Initial Characterization

The discovery of epothilones originated from a screening program in the 1980s at the Gesellschaft für Biotechnologische Forschung in Germany, focused on identifying novel secondary metabolites from soil-dwelling myxobacteria.[1]

  • Initial Isolation: The epothilones were first isolated from the cellulose-degrading myxobacterium Sorangium cellulosum, specifically strain So ce90.[1][2] The initial purpose of the screening was to find compounds with antifungal properties.[1][2]

  • Antifungal and Cytotoxic Activity: The culture broth of So ce90 exhibited a narrow and selective antifungal activity against the zygomycete Mucor hiemalis.[1][2] More significantly, subsequent screening revealed potent cytotoxic activity against eukaryotic cells, including mouse L929 fibroblasts and human T-24 bladder carcinoma cells.[1][2]

  • Mechanism of Action Discovery: Despite the initial discovery, the potential oncological applications were not immediately pursued.[1] Later studies revealed that epothilones induce tubulin polymerization and stabilize microtubules, a mechanism of action similar to the highly successful anticancer drug paclitaxel (Taxol®).[2][3] This finding catalyzed intense research into their potential as antineoplastic agents. This compound was found to be more potent than Epothilone A, differing by only a single methyl group on the C12 position of the macrolide ring.[4]

Origin: The Biosynthesis of this compound

This compound is a complex natural product synthesized by a modular enzymatic assembly line encoded by a large biosynthetic gene cluster (BGC) in Sorangium cellulosum. The synthesis is a prime example of a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.

The biosynthetic gene cluster spans approximately 68.7 kilobase pairs and encodes the multienzyme complexes responsible for the molecule's assembly.[5] The core structure is built from simple precursors: acetate, propionate, and the amino acid cysteine, with a methyl group provided by S-adenosyl-methionine (SAM).[6]

Key Biosynthetic Steps:

  • Starter Unit Formation: The synthesis begins on the EpoB NRPS module. The adenylation (A) domain activates cysteine and loads it onto the peptidyl carrier protein (PCP) domain. Simultaneously, an acetyl-CoA unit is loaded onto the acyl carrier protein (ACP) domain of the first PKS module (EpoA).[5][7]

  • Thiazole Ring Synthesis: The EpoB module catalyzes the condensation of the acetyl group from EpoA with the loaded cysteine. The cyclization (Cy) domain then facilitates a cyclodehydration reaction, followed by an oxidation (Ox) step to form the 2-methylthiazole ring, which serves as the starter unit for the polyketide chain.[5][7]

  • Polyketide Chain Elongation: The thiazole starter unit is transferred to the downstream PKS modules (encoded by epoC, epoD, epoE, and epoF).[8] These modules sequentially add acetate and propionate-derived extender units, catalyzing condensation, ketoreduction, and dehydration reactions to build the growing polyketide chain.

  • Macrocyclization: Once the linear polyketide chain is fully assembled, a thioesterase (TE) domain at the end of the final PKS module catalyzes the release and intramolecular macrolactonization of the chain, forming the 16-membered ring of Epothilone D.

  • Final Epoxidation: The final step in the formation of this compound is the stereospecific epoxidation of the C12-C13 double bond of Epothilone D. This reaction is catalyzed by a dedicated cytochrome P450 monooxygenase, EpoK.[4][8]

Epothilone_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_products Intermediates & Products AcetylCoA Acetyl-CoA EpoB EpoB (NRPS) AcetylCoA->EpoB Loading & Activation EpoA_F EpoA-F (PKS Modules) AcetylCoA->EpoA_F Chain Elongation PropionylCoA Propionyl-CoA PropionylCoA->EpoA_F Chain Elongation Cysteine L-Cysteine Cysteine->EpoB Loading & Activation SAM SAM (Methyl Source) SAM->EpoA_F Chain Elongation O2 O₂ EpoK EpoK (P450 Epoxidase) O2->EpoK Substrate Thiazole Methylthiazole Starter Unit EpoB->Thiazole Synthesis LinearChain Linear Polyketide EpoA_F->LinearChain TE Thioesterase (TE) Domain EpoD Epothilone D TE->EpoD Macrolactonization EpoB_prod This compound EpoK->EpoB_prod Epoxidation Thiazole->EpoA_F LinearChain->TE Transfer EpoD->EpoK Substrate

Caption: Biosynthetic pathway of this compound in Sorangium cellulosum.

Quantitative Data

Production and Yield of this compound

The yield of this compound from Sorangium cellulosum fermentation is highly dependent on the strain and culture conditions. Various strategies, including media optimization and metabolic engineering, have been employed to improve production.

Strain / ConditionYield / ProductivityReference(s)
S. cellulosum So0157-2 (Initial)11.3 ± 0.4 mg/L[9]
S. cellulosum So0157-2 (Optimized)82.0 ± 3 mg/L[9]
Immobilized S. cellulosum5.03 mg/L/day[10]
S. cellulosum Fim0810 (Purified Yield)38.4 mg from 100 mg crude extract[11][12][13]
Recombinant S. cellulosum (prpE expression)Ratio of this compound to A of 127:1[14]
In Vitro Cytotoxicity of this compound and Derivatives

This compound and its analogs exhibit potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to other chemotherapeutic agents like paclitaxel.

CompoundCell Line(s)IC₅₀ ValueReference(s)
This compoundSW620AD-300 (Paclitaxel-resistant)0.3 nM[15]
Ixabepilone (EpoB analog)21 tumor cell lines (Median)2.9 nM[4]
This compoundHepG2 (Liver)6.32 ± 0.05 µM[16][17]
This compoundHCT 116 (Colon)7.34 ± 0.21 µM[16][17]
This compoundPC3 (Prostate)7.6 ± 0.06 µM[16][17]
This compoundMcF 7 (Breast)11.91 ± 0.24 µM[16][17]

Experimental Protocols

Fermentation of Sorangium cellulosum

This protocol is a generalized procedure based on reported methods for epothilone production.[9]

  • Inoculum Preparation: Inoculate a loopful of S. cellulosum from a stock plate into a flask containing seed medium. Incubate at 30°C with shaking at 200 rpm for 5-7 days until a dense culture is achieved.

  • Production Culture: Transfer the inoculum (e.g., 1 mL) into a 250 mL flask containing 50 mL of production medium. To capture the secreted epothilones, add a sterile adsorber resin (e.g., Amberlite XAD-16) to the medium.

  • Incubation: Incubate the production culture at 30°C, shaking at 200 rpm, for 10-14 days.

  • Harvesting: Harvest the adsorber resin from the culture broth by filtration or decantation.

Isolation and Purification of this compound

This protocol details the purification of this compound from the crude extract using High-Speed Counter-Current Chromatography (HSCCC), a method shown to be highly effective.[11][12][13]

  • Crude Extract Preparation:

    • Wash the harvested XAD-16 resin with water and air-dry.

    • Extract the resin with methanol (e.g., 50 mL) under agitation.

    • Concentrate the methanol extract under vacuum at 40°C.

    • Re-dissolve the resulting crude extract in a suitable solvent for loading.

  • HSCCC Separation:

    • Apparatus: A commercial HSCCC instrument.

    • Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 7:7:5:5. Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

    • Operation:

      • Fill the HSCCC coil entirely with the upper phase (stationary phase).

      • Set the apparatus to rotate at a designated speed (e.g., 800-900 rpm).

      • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

      • Once hydrodynamic equilibrium is reached, inject the crude extract sample (e.g., 100 mg dissolved in a small volume of the solvent system).

      • Continuously collect the effluent in fractions.

  • Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

  • Final Purification: Pool the pure fractions and evaporate the solvent to yield purified this compound.

Isolation_Workflow Fermentation S. cellulosum Fermentation with XAD-16 Resin Harvest Harvest & Wash Resin Fermentation->Harvest Extraction Methanol Extraction Harvest->Extraction Concentration Vacuum Concentration Extraction->Concentration HSCCC HSCCC Purification (n-hexane:EtOAc:MeOH:H₂O) Concentration->HSCCC Load Crude Extract Fractionation Fraction Collection HSCCC->Fractionation Analysis HPLC Analysis Fractionation->Analysis Analyze Fractions Pooling Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Purified this compound Evaporation->FinalProduct

Caption: Experimental workflow for the isolation and purification of this compound.

Characterization by HPLC, MS, and NMR
  • High-Performance Liquid Chromatography (HPLC): [18][19]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v) or a gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 249 nm.

    • Analysis: Purity is determined by peak area percentage. Retention time is compared against a known standard of this compound.

  • Mass Spectrometry (MS): [11][18]

    • Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC-MS/MS).

    • Mode: Positive ion mode.

    • Analysis: The molecular mass of this compound (C₂₇H₄₁NO₆S) is 507.27 g/mol . The expected ion in ESI-MS would be the protonated molecule [M+H]⁺ at m/z 508.3. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [11][20]

    • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

    • Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD).

    • Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with published data for this compound to confirm the chemical structure and stereochemistry.

Mechanism of Action: Microtubule Stabilization and Apoptosis

The potent anticancer activity of this compound stems from its ability to interfere with microtubule dynamics, which are critical for cell division.[21]

  • Microtubule Binding: this compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[21] It shares a common or overlapping binding site with paclitaxel.[3]

  • Hyperstabilization: Upon binding, this compound stabilizes the microtubule polymer by inhibiting the dissociation of tubulin dimers.[21] This action shifts the equilibrium towards polymerization, leading to an abnormal accumulation of microtubules in the cell.[4]

  • Cell Cycle Arrest: The stabilized and dysfunctional microtubules are unable to form a proper mitotic spindle, a structure essential for chromosome segregation during mitosis. This disruption triggers a cellular checkpoint, causing the cell cycle to arrest at the G2/M transition phase.[3][21]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.[4] This process involves the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by a conformational change in the pro-apoptotic protein Bax, its translocation to the mitochondria, and the subsequent release of cytochrome c, which activates the caspase cascade leading to cell death.[4][22]

MoA_EpothiloneB EpoB This compound Tubulin αβ-Tubulin Dimers EpoB->Tubulin Binds to β-subunit Microtubule Microtubule Polymer EpoB->Microtubule Inhibits Depolymerization Tubulin->Microtubule Polymerization Stabilization Microtubule Hyperstabilization Microtubule->Stabilization Spindle Mitotic Spindle Arrest G2/M Phase Arrest Spindle->Arrest Triggers Checkpoint Stabilization->Spindle Dysfunctional Formation Bax Bax Activation & Mitochondrial Translocation Arrest->Bax CytC Cytochrome c Release Bax->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

An In-depth Technical Guide to Epothilone B: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone B is a 16-membered macrolide, originally identified as a secondary metabolite from the soil-dwelling myxobacterium Sorangium cellulosum.[1][2][3] It has garnered significant interest in the fields of oncology and drug development due to its potent cytotoxic activity against a wide range of cancer cells.[3][4][5] Like the well-known taxanes, this compound's primary mechanism of action involves the stabilization of microtubules, which are critical for cell division.[1][4][6] This interference with microtubule dynamics leads to cell cycle arrest at the G2-M transition, ultimately inducing apoptosis.[1][3][6]

Notably, this compound has demonstrated superior efficacy compared to taxanes in certain contexts, particularly against taxane-resistant cancer cell lines.[3][4][6] This is partly attributed to its lower susceptibility to common drug resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp).[3][6][7] Furthermore, its favorable water solubility profile obviates the need for toxic solubilizing agents required for paclitaxel administration.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product featuring a 16-membered macrolactone ring with a methylthiazole group attached via an olefinic bond.[1] Its distinct structure is a product of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) biosynthetic pathway.[1][2] The structure of this compound is nearly identical to Epothilone A, differing only by the presence of an additional methyl group at the C12 position, which contributes to its increased potency.[4]

Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₇H₄₁NO₆S[8]
Molecular Weight 507.68 g/mol [8][9][10]
CAS Number 152044-54-7[8][10][11]
Appearance White Crystalline Powder[8][10]
Solubility DMSO (≥102 mg/mL), Ethanol (≥102 mg/mL), Practically insoluble in Water (<1 mg/mL)[10]
Binding Constant (Ki) 0.71 μM (for microtubule stabilization)[11]
XLogP3 4.2[9]

Mechanism of Action

The principal mechanism of action for this compound is the inhibition of microtubule function, which is essential for the formation of the mitotic spindle during cell division.[1][12]

Microtubule Stabilization

This compound shares the same binding site on the αβ-tubulin heterodimer subunit as paclitaxel.[1][9] Upon binding, it significantly decreases the dissociation rate of tubulin dimers, which hyperstabilizes the microtubules.[1][9][11] This action promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and leads to the formation of dysfunctional microtubule bundles throughout the cytoplasm.[1][2] The stabilized microtubules are unable to undergo the dynamic changes of growth and shrinkage required for proper mitotic spindle function.[3][4]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics causes a prolonged arrest of the cell cycle at the G2-M transition phase.[1][6] This mitotic block prevents cells from completing division, which ultimately triggers programmed cell death, or apoptosis.[2][3][4][13] The apoptotic cascade is initiated through mitochondria-mediated pathways, involving the activation of caspases such as caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[13][14]

Signaling Pathway Involvement

Recent studies have elucidated further signaling pathways modulated by this compound. It has been shown to inhibit the pro-angiogenic transcription factor HIF-1α (hypoxia-inducible factor 1-alpha) at concentrations that stabilize interphase microtubules, suggesting potential anti-angiogenic properties.[15] Additionally, this compound can block the PI3K/AKT/mTOR signaling pathway, which is often associated with drug resistance.[14]

EpothiloneB_Mechanism cluster_main Core Mechanism of Action cluster_additional Additional Signaling Effects epoB This compound tubulin αβ-Tubulin Heterodimer epoB->tubulin Binds to β-tubulin subunit pi3k PI3K/AKT/mTOR Pathway epoB->pi3k Inhibits stabilization Microtubule Stabilization (Polymerization > Depolymerization) tubulin->stabilization Decreases dissociation rate dysfunction Mitotic Spindle Dysfunction stabilization->dysfunction hif1a HIF-1α Nuclear Accumulation & Transcriptional Activity stabilization->hif1a Inhibits arrest G2/M Phase Arrest dysfunction->arrest apoptosis Apoptosis (Caspase Activation, PARP Cleavage) arrest->apoptosis

Caption: Mechanism of action for this compound.

Biological Activity

This compound exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, often at nanomolar concentrations.[2] A key advantage is its ability to overcome multidrug resistance (MDR), particularly resistance mediated by P-glycoprotein, making it effective against paclitaxel-resistant tumors.[3][6][7]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ ValueReference(s)
HCT116Colorectal Cancer0.8 nM[16]
Human MedulloblastomaBrain Cancer6 nM[11]
KB-3-1Cervical Cancer3.0 nM[16]
HeLaCervical Cancer3.5 nM[16]
Hs578TBreast Cancer3.5 nM[16]
RPMI 8226Multiple Myeloma1 - 10 nM[16]
U266Multiple Myeloma1 - 10 nM[16]
MM.1SMultiple Myeloma1 - 10 nM[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological effects. Below are protocols for key in vitro assays.

Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to induce the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP[17]

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • 96-well microplate, spectrophotometer with temperature control

Procedure:

  • Prepare a 4.0 mg/mL solution of pure tubulin protein by resuspending it in ice-cold TPB.[17] Keep on ice.

  • Add varying concentrations of this compound (and controls: paclitaxel, DMSO vehicle) to the wells of a 96-well plate.

  • Add 100 μL of the tubulin solution to each well. Mix gently.[17]

  • Immediately place the plate in a spectrophotometer pre-warmed to 35°C.[16]

  • Monitor the change in turbidity by measuring the optical density (OD) at 340 nm or 350 nm at regular intervals (e.g., every minute) for 60 minutes.[16][17]

  • Data Analysis: Plot OD versus time. The rate of polymerization can be determined from the initial slope of the curve. The effective concentration (EC) can be calculated based on these rates.[16]

Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate, multichannel pipette, plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 μL of medium.[17]

  • Incubate overnight (or until cells adhere) at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium and add them to the wells. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).[11][17]

  • Add 10-20 μL of MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

  • Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control wells. Plot cell viability (%) against drug concentration and use a non-linear regression to calculate the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest cells (including any floating cells in the supernatant) by trypsinization and centrifugation (e.g., 5 min at 2000 rpm).[17]

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[17]

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 μL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Data Acquisition & Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Acquisition & Analysis culture 1. Cell Seeding & Culture (e.g., 96-well or 6-well plates) treatment 2. Treatment with this compound (Dose-response, time-course) culture->treatment mtt Cell Viability Assay (MTT Incubation) treatment->mtt Incubate (24-72h) flow Cell Cycle / Apoptosis Assay (Harvesting, Fixation, Staining) treatment->flow Incubate (24-72h) readout 3. Data Acquisition (Plate Reader / Flow Cytometer) mtt->readout flow->readout tubulin Tubulin Polymerization Assay (In Vitro Setup) tubulin->readout analysis 4. Data Analysis (IC50 Calculation / Cell Cycle Modeling) readout->analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

In Vivo Studies

The preclinical efficacy of this compound and its derivatives (e.g., ixabepilone) has been demonstrated in various mouse xenograft models.[4] For instance, ixabepilone, administered intravenously to mice bearing subcutaneous human tumor xenografts, induced significant tumor regression in models of rhabdomyosarcoma, neuroblastoma, Wilms' tumors, and brain tumors at its maximum tolerated dose (MTD) of 10 mg/kg.[18][19][20] These studies confirmed that the systemic drug exposure achieved in mice at efficacious doses is comparable to that achieved in patients at the recommended Phase II dose, validating its potential for clinical development.[19][20]

Conclusion

This compound is a potent microtubule-stabilizing agent with a distinct chemical structure and a compelling biological profile. Its ability to induce mitotic arrest and apoptosis, coupled with its efficacy against drug-resistant cancers and favorable solubility, distinguishes it from other microtubule-targeting drugs like taxanes.[1][2][4] The comprehensive data on its physicochemical properties, mechanism of action, and biological activity, supported by robust experimental protocols, provide a solid foundation for its continued investigation and development in oncology. The insights into its modulation of additional signaling pathways, such as PI3K/AKT/mTOR and HIF-1, open new avenues for exploring its therapeutic potential, possibly in combination therapies to overcome resistance and enhance anti-tumor efficacy.[14][15]

References

Epothilone A vs. Epothilone B: A Comprehensive Technical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemical, Biological, and Mechanistic Differences

Epothilones A and B, 16-membered macrolide natural products isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention in the field of oncology due to their potent antitumor activities.[1] While structurally similar, a subtle difference in their chemical makeup leads to notable variations in their biological efficacy. This technical guide provides a detailed comparative analysis of Epothilone A and Epothilone B, focusing on their structural distinctions, mechanisms of action, cytotoxic potencies, and the downstream signaling pathways they modulate.

Core Structural and Mechanistic Differences

The fundamental distinction between Epothilone A and this compound lies in a single functional group. This compound possesses a methyl group at the C12 position, whereas Epothilone A has a hydrogen atom at the equivalent position.[2] This seemingly minor variation has a profound impact on the molecule's biological activity.

Both epothilones share a mechanism of action with the taxane class of chemotherapeutics, involving the stabilization of microtubules.[2][3][4] This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the G2-M phase and subsequent induction of apoptosis, or programmed cell death.[1][2][5] Epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer at a site that overlaps with the binding site of paclitaxel.[2]

A key advantage of epothilones over taxanes is their efficacy against taxane-resistant cancer cells.[1][2][4] This includes cell lines that have developed resistance through the overexpression of P-glycoprotein (P-gp), a drug efflux pump, or through mutations in the tubulin protein itself.[2][6]

Epothilone_Apoptosis_Pathway Epo Epothilone A / B MT Microtubule Stabilization Epo->MT G2M G2/M Phase Arrest MT->G2M Bax Bax Conformational Change and Translocation G2M->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax Tubulin_Polymerization_Workflow start Start prep Prepare purified tubulin in polymerization buffer on ice start->prep add_compounds Add Epothilone A/B or control to 96-well plate prep->add_compounds add_tubulin Add tubulin solution to wells add_compounds->add_tubulin incubate Incubate plate at 37°C add_tubulin->incubate measure Measure absorbance (340 nm) kinetically over time incubate->measure analyze Analyze polymerization curves (rate and extent) measure->analyze end End analyze->end

References

An In-Depth Technical Guide to the Epothilone B Binding Site on β-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between Epothilone B and its target, β-tubulin. It includes quantitative binding data, detailed experimental protocols for characterization, and visualizations of the key molecular interactions and resultant signaling pathways.

Quantitative Binding Data

This compound exhibits a strong binding affinity for β-tubulin, particularly in its polymerized form within microtubules. This interaction is significantly stronger than its affinity for unpolymerized tubulin dimers. The following tables summarize the key quantitative data reported in the literature.

Table 1: Dissociation Constants (Kd) of Epothilones for Tubulin

LigandTubulin StateTemperature (°C)Dissociation Constant (Kd)Reference
This compoundUnpolymerized2548 µM[1]
Epothilone AUnpolymerized25130 µM[1]
This compoundPolymerized (Microtubules)260.67 nM[1]
Epothilone APolymerized (Microtubules)2613 nM[1]
This compoundNot SpecifiedNot SpecifiedKi of 0.71µM[2]

Table 2: IC50 and EC50 Values of this compound

AssayCell Line/SystemParameterValueReference
Tubulin PolymerizationPurified Bovine Brain TubulinEC505.7 ± 0.3 µM[3]
Antiproliferative ActivityHCT-116IC500.8 nM[2]
Antiproliferative ActivityA2780EC504 nM[2]
Antiproliferative ActivityA2780EC505.2 nM[2]
Antiproliferative ActivityHepG-2IC506.3 µM[4]
Antiproliferative ActivityHCT-116IC507.4 µM[4]
Antiproliferative ActivityPC3IC507.4 µM[4]
Anti-tubulin Polymerizing ActivityNot SpecifiedIC500.45 µg/ml[4]

Table 3: Inhibition of [3H]Paclitaxel Binding by Epothilones

CompoundConcentration% Inhibition ± SEReference
Epothilone A20 µM67 ± 1[1]
This compound20 µM82 ± 0[1]
Diazo-probe 120 µM64 ± 3[1]

The this compound Binding Site on β-Tubulin

This compound binds to a site on β-tubulin that overlaps with the paclitaxel binding site.[1] This binding pocket is located on the luminal side of the microtubule. The interaction is primarily with amino acid residues in the M-loop, the H7 helix, and the S9-S10 strands.[1]

Key amino acid residues identified as being in close proximity (within 4 Å) to the bound this compound molecule include those in the peptide sequence TARGSQQY and TSRGSQQY, which correspond to residues 274-281 in different β-tubulin isotypes.[1]

Experimental Protocols

The characterization of the this compound binding site on β-tubulin has been accomplished through a combination of several key experimental techniques.

X-ray Crystallography of the Tubulin-Epothilone B Complex

High-resolution structural data of the this compound-tubulin complex has been obtained through X-ray crystallography.[1]

Protocol for Co-crystallization of Tubulin with a Ligand:

  • Protein and Ligand Preparation: Purified tubulin and this compound are mixed in a defined molar ratio to allow for complex formation.[5]

  • Incubation: The mixture is incubated to ensure complete binding. Incubation times can range from 30 minutes to overnight at 4°C.[5]

  • Crystallization Screening: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to identify conditions that yield diffraction-quality crystals.[5]

  • Crystal Optimization: Crystallization conditions are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

  • Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is used to determine the three-dimensional structure of the complex.

NMR Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to map the binding site and determine the conformation of the bound ligand.

Protocol for Chemical Shift Perturbation (CSP) Mapping:

  • Sample Preparation: A sample of isotopically labeled (e.g., ¹⁵N) β-tubulin is prepared.

  • Initial Spectrum: A baseline ¹H-¹⁵N HSQC spectrum of the free protein is recorded.[6]

  • Titration: A solution of this compound is incrementally added to the protein sample.[6]

  • Spectral Acquisition: A series of ¹H-¹⁵N HSQC spectra are recorded after each addition of the ligand.[6]

  • Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.[6]

Photoaffinity Labeling

Photoaffinity labeling is used to covalently link a photoreactive analog of this compound to its binding site on β-tubulin, allowing for the identification of the specific amino acid residues involved in the interaction.[1]

Protocol for Photoaffinity Labeling of Tubulin:

  • Probe Synthesis: A photoaffinity probe of this compound is synthesized, incorporating a photoreactive group (e.g., diazirine or aryl azide) and often a reporter tag (e.g., biotin or a fluorescent dye).[1]

  • Incubation: The photoaffinity probe is incubated with purified tubulin or microtubules to allow for binding.

  • Photolysis: The mixture is irradiated with UV light at a specific wavelength to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues.[7]

  • Proteolysis: The covalently labeled tubulin is digested with a protease (e.g., trypsin) to generate peptide fragments.

  • Mass Spectrometry: The peptide fragments are analyzed by mass spectrometry to identify the specific peptides that have been covalently modified by the photoaffinity probe.[1]

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to alter specific amino acid residues within the putative binding site to assess their importance for this compound binding and activity.[8]

Protocol for Site-Directed Mutagenesis of Tubulin:

  • Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution, insertion, or deletion into the β-tubulin gene.[9]

  • PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) to amplify the entire plasmid containing the β-tubulin gene, incorporating the desired mutation.[10]

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically cleaves methylated DNA.[9]

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.[9]

  • Verification: The sequence of the mutated β-tubulin gene is verified by DNA sequencing.

  • Functional Assays: The mutated tubulin is expressed and purified, and its interaction with this compound is assessed using binding assays or tubulin polymerization assays.[8]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to promote the polymerization of tubulin into microtubules.

Protocol for Turbidity-Based Tubulin Polymerization Assay:

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a suitable buffer is prepared and kept on ice.[11]

  • Compound Addition: this compound or a control vehicle is added to the reaction mixture.[11]

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.[11]

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[4]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the change in absorbance over time.

Visualizations

Experimental Workflow for Binding Site Identification

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_structural Structural Analysis cluster_biochemical Biochemical Validation cluster_result Result Hypothesis This compound binds to β-tubulin Xray X-ray Crystallography Hypothesis->Xray Co-crystallization NMR NMR Spectroscopy Hypothesis->NMR Titration BindingSite Identified Binding Site Xray->BindingSite 3D Structure NMR->BindingSite Chemical Shift Perturbations Photoaffinity Photoaffinity Labeling Photoaffinity->BindingSite Identify Labeled Residues Mutagenesis Site-Directed Mutagenesis Polymerization Tubulin Polymerization Assay Mutagenesis->Polymerization Assess Functional Impact Polymerization->BindingSite BindingSite->Photoaffinity Design Probe BindingSite->Mutagenesis Select Residues to Mutate

Figure 1. Experimental workflow for identifying the this compound binding site on β-tubulin.
Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway EpoB This compound Tubulin β-Tubulin Binding EpoB->Tubulin MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) MT_Stabilization->Mitotic_Arrest Mitochondria Mitochondrial Pathway Mitotic_Arrest->Mitochondria Bcl2_family Bcl-2 Family Regulation (e.g., Bcl-2, Bax) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_family->Cytochrome_c

Figure 2. Signaling pathway of this compound-induced apoptosis.
Logical Relationship of β-Tubulin Domains and this compound Binding

tubulin_domains cluster_elements Key Structural Elements beta_tubulin β-Tubulin N-terminal Domain (GTP binding) Intermediate Domain C-terminal Domain (MAPs binding) binding_pocket This compound Binding Pocket M_loop M-loop (residues ~270-285) binding_pocket->M_loop interacts with H7_helix H7 Helix binding_pocket->H7_helix interacts with S9_S10_strands S9-S10 Strands binding_pocket->S9_S10_strands interacts with EpoB This compound EpoB->binding_pocket binds to

Figure 3. Logical relationship of β-tubulin domains and this compound binding.

References

In Vitro Cytotoxicity of Epothilone B in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone B is a 16-membered macrolide natural product, originally isolated from the myxobacterium Sorangium cellulosum. It has emerged as a highly promising antineoplastic agent due to its potent cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] this compound shares a similar mechanism of action with paclitaxel, a cornerstone of cancer chemotherapy, but possesses distinct advantages, including greater potency and activity against multidrug-resistant (MDR) cancer cells.[1][2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing quantitative cytotoxicity data, and providing comprehensive experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily by interfering with microtubule dynamics. Unlike agents that cause microtubule depolymerization, this compound stabilizes microtubules, promoting the polymerization of tubulin into dysfunctional microtubule structures.[1][3][4]

1.1 Microtubule Stabilization and Mitotic Arrest

The primary molecular target of this compound is the β-tubulin subunit of microtubules. Its binding to a site overlapping with that of paclitaxel induces tubulin polymerization and stabilizes existing microtubules.[3] This suppression of microtubule dynamics is concentration-dependent.[5][6] The stabilized microtubules are dysfunctional and cannot form a proper mitotic spindle, which is essential for chromosome segregation during cell division. This disruption leads to a prolonged arrest of the cell cycle at the G2/M transition phase, ultimately triggering programmed cell death, or apoptosis.[1][2][4] Studies on MCF7 breast cancer cells revealed that at its IC50 concentration (3.5 nM), this compound caused nearly complete stabilization of microtubule dynamics in 80% of the cells.[5][6][7]

EpothiloneB_Mechanism EpoB This compound BTubulin β-Tubulin Subunit EpoB->BTubulin Binds to MT_Poly Tubulin Polymerization ↑ BTubulin->MT_Poly MT_Stab Microtubule Stabilization MT_Poly->MT_Stab MT_Dyn Suppression of Microtubule Dynamics MT_Stab->MT_Dyn Spindle Aberrant Mitotic Spindle MT_Dyn->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

This compound mechanism of action on microtubules.

1.2 Induction of Apoptosis

The prolonged mitotic arrest induced by this compound culminates in apoptosis. This process can be initiated through multiple signaling pathways, the activation of which can be cell-type dependent.

  • p53-Dependent Pathway: In cancer cells with wild-type TP53, this compound can increase the expression of the p53 tumor suppressor protein.[3] Activated p53 can then trigger the intrinsic apoptotic pathway by promoting the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and activation of caspases.

  • PI3K/Akt/mTOR Pathway: The activation of the PI3K/Akt/mTOR signaling pathway is often associated with cell survival and resistance to chemotherapy. Studies have shown that combining this compound with inhibitors of this pathway can lead to synergistic anti-cancer effects.[8] this compound, in combination with agents like ABT-737, has been shown to block the PI3K/Akt/mTOR pathway, thereby enhancing mitochondria-mediated apoptosis.[8]

  • Extrinsic and Intrinsic Pathways: The induction of apoptosis by this compound can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3] For instance, in some ovarian cancer cell lines, this compound treatment leads to increased expression of death receptors DR4 and DR5, sensitizing the cells to TRAIL-induced apoptosis via caspase-8 activation.[9] The intrinsic pathway is often characterized by the activation of caspase-9 and caspase-3.[9]

Apoptosis_Pathways cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Apoptotic Pathways G2M G2/M Arrest p53 p53 Activation ↑ G2M->p53 PI3K PI3K/Akt/mTOR Blockade G2M->PI3K DR Death Receptor (DR4/5) ↑ G2M->DR Intrinsic Intrinsic Pathway (Bax ↑, Mitochondria) p53->Intrinsic PI3K->Intrinsic Extrinsic Extrinsic Pathway DR->Extrinsic Casp9 Caspase-9 Intrinsic->Casp9 Casp8 Caspase-8 Extrinsic->Casp8 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Parp PARP Cleavage Casp3->Parp Apoptosis Apoptosis Parp->Apoptosis

Signaling pathways in this compound-induced apoptosis.

Quantitative Cytotoxicity Data

This compound consistently demonstrates potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values typically in the low to sub-nanomolar range.[10] A significant advantage of this compound is its ability to circumvent common drug resistance mechanisms, showing high efficacy in paclitaxel-resistant cell lines that overexpress P-glycoprotein (P-gp).[1][2]

Cell LineCancer TypeIC50 (nM)Assay TypeReference
MCF7 Breast3.5Mitotic Arrest[5],[7],[6]
A549 Lung~1-5Not Specified[11]
FaDu Head and Neck~1-5Not Specified[12]
SW620AD-300 Colon (P-gp+)0.3Proliferation[2]
HCT-116 Colon7.4 µMNot Specified[13]
HepG2 Liver6.3 µMNot Specified[13]
PC3 Prostate7.4 µM*Not Specified[13]
PLC/PRF/5 Liver1.0 - 2.8Proliferation[14]
Huh-7 Liver1.1 - 2.8Proliferation[14]
SNU-475 Liver0.4 - 2.8Proliferation[14]
SK-HEP-1 Liver7.2 - 2.8Proliferation[14]

*Note: Some studies report IC50 values in the micromolar range, which may be due to different experimental conditions, exposure times, or the specific this compound formulation used. The general consensus from multiple studies indicates nanomolar potency.[10][13]

Experimental Protocols

Accurate assessment of the in vitro cytotoxicity of this compound requires standardized and robust experimental protocols. Below are detailed methodologies for common assays used to evaluate cell viability, proliferation, and apoptosis.

Experimental_Workflow start Start seed Seed Adherent Cells in 96-well Plates start->seed incubate1 Incubate (24h) for cell adherence seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for Desired Exposure Time (e.g., 48-72h) treat->incubate2 assay Perform Cytotoxicity/Apoptosis Assay incubate2->assay srb SRB Assay assay->srb Protein Content mtt MTT Assay assay->mtt Metabolic Activity flow Flow Cytometry (Annexin V/PI) assay->flow Apoptosis read Read Absorbance or Analyze Data srb->read mtt->read flow->read calc Calculate IC50 Values & Percent Apoptosis read->calc end End calc->end

General workflow for in vitro cytotoxicity testing.

3.1 Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric assay based on the binding of the dye Sulforhodamine B to cellular proteins, providing an estimation of total cell biomass.[15][16]

  • Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to adhere for 24 hours.

  • Drug Treatment: Expose cells to a range of this compound concentrations for the desired duration (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[17][18]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess medium.[15][17] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15][17]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15][17]

  • Air Dry: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[17]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[16]

3.2 MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[19][20]

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[21][22]

  • Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[21]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Gently mix to ensure complete solubilization and measure the absorbance of the samples on a microplate reader. The wavelength for measuring the formazan product is typically between 550 and 600 nm.[21]

3.3 Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[23]

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[23]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization. Its ability to induce G2/M cell cycle arrest and subsequent apoptosis in a wide array of cancer cell lines, including those resistant to standard chemotherapies, underscores its therapeutic potential. The quantitative data consistently highlight its efficacy in the nanomolar range. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the cytotoxic properties of this compound and its analogues, facilitating the ongoing development of this promising class of anticancer drugs.

References

Epothilone B: A Technical Guide to a Potent Microtubule Stabilizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epothilone B, a potent microtubule-stabilizing agent with significant interest in oncology research and drug development. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to this compound

This compound is a 16-membered macrolide natural product originally isolated from the myxobacterium Sorangium cellulosum. It belongs to the epothilone class of compounds, which have emerged as a promising alternative to taxanes for cancer therapy. This compound exerts its cytotoxic effects by binding to the β-subunit of tubulin and promoting the polymerization of tubulin into stable microtubules. This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its ability to maintain activity against taxane-resistant cancer cell lines, often those overexpressing P-glycoprotein (P-gp), has made it a subject of intense study.

Mechanism of Action

This compound stabilizes microtubules by binding to a site on β-tubulin that is similar to, but not identical with, the paclitaxel binding site. This binding promotes the nucleation and elongation phases of microtubule assembly, effectively shifting the equilibrium from tubulin dimers towards polymerized microtubules. The resulting microtubules are highly stable and resistant to depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division. The inability of the cell to form a proper spindle leads to mitotic arrest and ultimately triggers the apoptotic cell death cascade.

EpothiloneB_Mechanism cluster_0 Cellular Environment cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization This compound This compound Stable Microtubules Stabilized Microtubules This compound->Stable Microtubules Promotes Polymerization & Inhibits Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Stable Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Non-small cell lung3.5
MCF-7Breast2.0
MDA-MB-231Breast1.8
HeLaCervical1.5
P388Leukemia0.3
L1210Leukemia0.4
CEMLeukemia0.9

Table 2: Comparison of this compound and Paclitaxel Activity

ParameterThis compoundPaclitaxelReference
Tubulin Polymerization (EC50) 2.5 µM5.0 µM
Cytotoxicity (IC50) in P-gp overexpressing cell lines (e.g., KB-8511) 4 nM200 nM
Binding Affinity (Kd) to microtubules ~0.3 µM~0.1 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Tubulin protein (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound (or other test compounds) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a tubulin solution at a final concentration of 1 mg/mL in cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin/GTP solution into pre-chilled cuvettes.

  • Add this compound (or vehicle control) to the cuvettes to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

  • Place the cuvettes in the spectrophotometer and incubate at 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Cell Seeding Seed cells in 96-well plate (e.g., 5,000 cells/well) Start->Cell Seeding Adherence Allow cells to adhere (Overnight incubation) Cell Seeding->Adherence Drug Treatment Add serial dilutions of This compound Adherence->Drug Treatment Incubation Incubate for 72 hours Drug Treatment->Incubation MTT Addition Add MTT solution Incubation->MTT Addition Formazan Formation Incubate for 3-4 hours (Viable cells form formazan) MTT Addition->Formazan Formation Solubilization Dissolve formazan crystals Formazan Formation->Solubilization Absorbance Reading Read absorbance at 570 nm Solubilization->Absorbance Reading Data Analysis Calculate IC50 Absorbance Reading->Data Analysis End End Data Analysis->End

Figure 2: Workflow for an MTT-based cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Staining solution (e.g., PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Wash the cells with cold PBS and centrifuge to form a pellet.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend them in the PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Signaling Pathways

The stabilization of microtubules by this compound activates the spindle assembly checkpoint (SAC), which is a crucial surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC due to the inability of the stabilized spindle to satisfy the checkpoint leads to mitotic arrest. This arrest can then trigger downstream apoptotic pathways, often involving the Bcl-2 family of proteins and caspase activation.

EpothiloneB_Signaling This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization SAC Activation Spindle Assembly Checkpoint (SAC) Activation (e.g., Mad2, BubR1) Microtubule Stabilization->SAC Activation APC/C Inhibition Inhibition of Anaphase- Promoting Complex (APC/C) SAC Activation->APC/C Inhibition Securin Stabilization Securin Stabilization APC/C Inhibition->Securin Stabilization Cyclin B1 Stabilization Cyclin B1 Stabilization APC/C Inhibition->Cyclin B1 Stabilization G2/M Arrest Prolonged G2/M Arrest Securin Stabilization->G2/M Arrest Cyclin B1 Stabilization->G2/M Arrest Bcl2 Phosphorylation Bcl-2 Phosphorylation (Inactivation) G2/M Arrest->Bcl2 Phosphorylation Caspase Activation Caspase Cascade Activation (e.g., Caspase-3) G2/M Arrest->Caspase Activation Apoptosis Induction Apoptosis Bcl2 Phosphorylation->Apoptosis Induction Caspase Activation->Apoptosis Induction

Figure 3: Signaling pathway from microtubule stabilization to apoptosis.

Conclusion

This compound is a highly potent microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including those with resistance to taxanes. Its distinct advantages, such as better water solubility and a simpler structure compared to paclitaxel, have made it and its analogues important candidates for anticancer drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this promising compound.

A Technical Guide to Natural vs. Synthetic Epothilone B for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of natural and synthetic Epothilone B for research purposes. It covers their production, biological activity, and the experimental protocols used for their evaluation, with a focus on providing practical information for laboratory applications.

Introduction to this compound

This compound is a 16-membered macrolide that has garnered significant interest in cancer research due to its potent anti-tumor activity.[1] It functions as a microtubule-stabilizing agent, similar to the well-known chemotherapeutic paclitaxel, by binding to β-tubulin.[2][3] This stabilization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] A key advantage of epothilones is their efficacy against paclitaxel-resistant cancer cell lines, particularly those that overexpress P-glycoprotein.[1][4]

Sourcing this compound: Natural vs. Synthetic

The choice between naturally derived and synthetically produced this compound is a critical consideration for researchers, with implications for purity, yield, and cost.

Natural Production:

Natural this compound is a secondary metabolite produced by the myxobacterium Sorangium cellulosum.[1] Production is typically achieved through fermentation. While this method provides the authentic, naturally occurring molecule, it can be hampered by long fermentation cycles, inconsistent yields, and challenges in the genetic manipulation of the producing organism.[1] However, optimization of fermentation conditions, including medium components and cultivation parameters, has been shown to significantly increase yields, with some studies reporting production levels of up to 39.76 mg/L.[5]

Synthetic Production:

Total chemical synthesis of this compound offers an alternative to fermentation. Several synthetic routes have been developed, providing a reliable and potentially more scalable source of the compound.[6][7] One efficient total synthesis has been reported to achieve an overall yield of approximately 8% over 11 steps.[6] Synthetic production allows for greater control over purity and the generation of analogs with potentially improved properties.[4] However, the multi-step nature of these syntheses can involve expensive reagents and complex purification procedures.[1]

Semi-Synthetic Analogs:

It is important to note the significant role of semi-synthetic analogs of this compound in research and clinical development. These compounds are derived from a natural epothilone precursor and then chemically modified. A prominent example is Ixabepilone (BMS-247550), a lactam analog of this compound, which exhibits improved metabolic stability and pharmacokinetic properties compared to the natural compound.[1][8]

Purity and Impurity Profiles:

While both natural and synthetic this compound can be produced to high purity, the impurity profiles may differ. Natural preparations may contain related epothilones or other metabolites from the fermentation process. Synthetic preparations may contain residual reagents, catalysts, or byproducts from the chemical reactions. For research purposes, it is crucial to obtain a certificate of analysis from the supplier detailing the purity and identity of any impurities.

Comparative Biological Activity

The biological activity of this compound is a key determinant of its utility in research. Both natural and synthetic forms, possessing the identical chemical structure, are expected to exhibit the same mechanism of action and similar potency.

Table 1: Comparison of Production Methods for this compound

FeatureNatural Production (Fermentation)Synthetic Production (Total Synthesis)
Source Sorangium cellulosumChemical precursors
Typical Yield Variable, can be optimized (e.g., ~40 mg/L)[5]Route-dependent (e.g., ~8% over 11 steps)[6]
Advantages Authentic natural productHigh purity, scalability, analog synthesis
Disadvantages Long fermentation times, inconsistent yields, complex purificationMulti-step, expensive reagents, potential for synthetic byproducts

Table 2: In Vitro Cytotoxicity of this compound (IC50 values)

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma0.8[3]
KB3-1Cervical Carcinoma3 - 92[3]
KBV-1Multidrug-Resistant Cervical Carcinoma3 - 92[3]
HelaCervical Carcinoma3 - 92[3]
Hs578TBreast Carcinoma3 - 92[3]
RPMI 8226Multiple Myeloma1 - 10[3]
U266Multiple Myeloma1 - 10[3]
MM.1SMultiple Myeloma1 - 10[3]
Fludelone (analog)Multiple Myeloma1 - 15[4]
A2780Ovarian Carcinoma4 - 5.2[9]

Table 3: Microtubule Polymerization Activity of this compound

ParameterValueReference
Ki for binding to tubulin polymers 0.7 µM[10]
EC50 for microtubule assembly 21 nM (in yeast with modified β-tubulin)[3]
IC50 for anti-tubulin polymerizing activity 0.45 µg/mL[11]

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects through the modulation of critical signaling pathways that regulate cell survival, proliferation, and motility.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival. This compound has been shown to inhibit this pathway, contributing to its apoptotic effects.

PI3K_Akt_mTOR_Pathway Epothilone_B This compound PI3K PI3K Epothilone_B->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

The Rac1 GTPase Pathway

Rac1 is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cell motility. Epothilone analogs have been demonstrated to suppress the activation of Rac1 and its downstream effectors, such as PAK1, leading to reduced cell migration and invasion.[12]

Rac1_GTPase_Pathway Epothilone_Analog Epothilone Analog (e.g., UTD2) Rac1 Rac1-GTP (Active) Epothilone_Analog->Rac1 Inhibits Activation PAK1 PAK1 Rac1->PAK1 Activates Actin_Cytoskeleton Actin Cytoskeleton Reorganization PAK1->Actin_Cytoskeleton Regulates Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility

Caption: Epothilone analogs suppress the Rac1 GTPase signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the assembly of purified tubulin into microtubules.

Workflow:

Microtubule_Polymerization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin (e.g., 1 mg/mL) Incubate Incubate at 37°C Tubulin->Incubate Buffer Polymerization Buffer (e.g., G-PEM with GTP) Buffer->Incubate Epothilone_B_sol This compound (various concentrations) Epothilone_B_sol->Incubate Spectrophotometer Measure Absorbance at 340 nm over time Incubate->Spectrophotometer Analysis Plot Absorbance vs. Time Calculate Polymerization Rate & EC50 Spectrophotometer->Analysis

Caption: Workflow for a microtubule polymerization assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Prepare a stock solution of GTP at 100 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, add polymerization buffer, GTP (to a final concentration of 1 mM), and the various dilutions of this compound.

    • Initiate the reaction by adding purified tubulin to a final concentration of 1 mg/mL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of this compound.

    • Determine the initial rate of polymerization from the linear phase of the curve.

    • Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal polymerization rate.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_MTT MTT Addition & Incubation cluster_solubilization Solubilization & Measurement Seed_Cells Seed cells in a 96-well plate Add_Epothilone_B Add serial dilutions of this compound Seed_Cells->Add_Epothilone_B Incubate_72h Incubate for 72 hours Add_Epothilone_B->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis

This protocol uses flow cytometry and propidium iodide (PI) staining to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

Workflow:

Cell_Cycle_Analysis_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining cluster_flow Flow Cytometry Culture_Cells Culture cells to ~70% confluency Treat_Cells Treat with this compound (e.g., for 24 hours) Culture_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix in cold 70% ethanol Harvest_Cells->Fix_Cells RNase_Treatment Treat with RNase A Fix_Cells->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry Analyze on a flow cytometer PI_Staining->Flow_Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 70% confluency.

    • Treat the cells with the desired concentration of this compound for a specific time period (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of this compound-treated cells to the control cells to identify any cell cycle arrest.

Conclusion

Both natural and synthetic this compound are invaluable tools for cancer research. While their fundamental biological activity is identical, the choice between them depends on the specific needs of the research. Natural this compound from fermentation offers the authentic molecule, while total synthesis provides a highly pure and scalable source that also enables the creation of novel analogs. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in the laboratory, empowering researchers to further explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Utilizing Epothilone B in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epothilones are a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1][2] Epothilone B, and its semi-synthetic analog ixabepilone, function similarly to taxanes by promoting tubulin polymerization and stabilizing microtubules, which leads to G2-M cell cycle arrest and apoptosis.[1][3][4] A key advantage of epothilones is their efficacy in taxane-resistant tumors, including those with multidrug resistance (MDR) protein expression or tubulin mutations.[1][2] This has led to extensive research into their use in combination with other chemotherapeutic agents to enhance anti-tumor activity and overcome resistance.

These application notes provide a summary of preclinical and clinical data on this compound and its analogs in combination with other anticancer agents, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Efficacy of this compound in Combination Therapies

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of this compound and its analog ixabepilone in combination with other chemotherapy agents.

Table 1: Preclinical Efficacy of this compound and its Analogs in Combination Therapy

Cell LineCombination AgentParameterThis compound/Analog AloneCombinationSynergy/EffectReference
A549 (Non-small cell lung cancer)17-AAG (Hsp90 inhibitor)IC500.17 nM (EpoB)Additive/Slight AntagonismAdditive/Slight Antagonism[5]
A549 (Non-small cell lung cancer)Rapamycin (mTOR inhibitor)IC500.17 nM (EpoB)SynergisticSynergistic[5]
A549 (Non-small cell lung cancer)17-AAG + RapamycinIC500.17 nM (EpoB)0.29 nMSynergistic/Additive[5]
Human Cancer CellsABT-737 (Bcl-2 inhibitor)Anti-proliferation--Synergistic[6]
Renal Cell Carcinoma (RCC) cell linesTemsirolimus (mTOR inhibitor)Anti-proliferation--Synergistic[7]

Table 2: Clinical Efficacy of Ixabepilone in Combination Therapy for Metastatic Breast Cancer (MBC)

StudyTreatment ArmsNMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Median Overall Survival (OS)Reference
CA163-046Ixabepilone + Capecitabine3755.8 months35%12.9 months[3]
Capecitabine3774.2 months14%11.1 months[3]
Pooled Analysis (TNBC patients)Ixabepilone + Capecitabine2134.2 months31%Not Significant[1]
Capecitabine2301.7 months15%Not Significant[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with another agent on cancer cell lines.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and combination agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a fixed ratio. Remove the medium from the wells and add 100 µL of medium containing the drugs. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination.

Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the interaction between two drugs (synergism, additivity, or antagonism).

Procedure:

  • Experimental Design: Perform a cell viability assay with serial dilutions of each drug individually and in combination at a constant ratio.

  • Data Input: Use software like CompuSyn to input the dose-effect data for each drug and the combination.

  • Combination Index (CI) Calculation: The software calculates the Combination Index (CI) based on the median-effect principle.[9]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Visualization: Generate a Fa-CI plot (fraction affected vs. CI) or an isobologram to visualize the drug interaction across a range of effect levels.[9]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another agent in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cell line

  • This compound and combination agent formulated for intravenous or intraperitoneal injection

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination agent alone, this compound + combination agent).[11][12]

  • Drug Administration: Administer the drugs according to the planned schedule, dose, and route of administration (e.g., intravenous injection every 4 days for three doses).[12]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²) / 2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (defined by tumor size, time, or signs of morbidity), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Signaling Pathways and Mechanisms of Action

Microtubule Stabilization and Apoptosis Induction

This compound binds to the β-tubulin subunit of microtubules, at or near the taxane-binding site, leading to microtubule stabilization.[3][13] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis.[1][13] The apoptotic cascade initiated by this compound can proceed through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3.[14]

cluster_mito Mitochondrial Pathway EpoB This compound Tubulin β-Tubulin EpoB->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 CytoC Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3

Caption: this compound mechanism of action leading to apoptosis.

Combination with PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy.[12] Combining this compound with inhibitors of this pathway, such as mTOR inhibitors (rapamycin, temsirolimus) or Bcl-2 inhibitors (ABT-737), can lead to synergistic anti-tumor effects.[6][7] this compound induces apoptosis, while the pathway inhibitors block the pro-survival signals, creating a dual-pronged attack on the cancer cells.

EpoB This compound Microtubules Microtubule Stabilization EpoB->Microtubules mTORi mTOR Inhibitor (e.g., Rapamycin) mTOR mTOR mTORi->mTOR CellDeath Synergistic Cell Death mTORi->CellDeath Bcl2i Bcl-2 Inhibitor (e.g., ABT-737) Bcl2 Bcl-2 Bcl2i->Bcl2 Bcl2i->CellDeath Apoptosis Apoptosis Induction Microtubules->Apoptosis Apoptosis->CellDeath PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Bcl2->Survival

Caption: Synergistic mechanism of this compound with PI3K/AKT/mTOR pathway inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study evaluating the combination of this compound with another chemotherapeutic agent.

start Start: Hypothesis cell_selection Select Cancer Cell Lines start->cell_selection dose_response Single Agent Dose-Response (Determine IC50) cell_selection->dose_response combination_assay Combination Cell Viability Assay (e.g., MTT) dose_response->combination_assay synergy_analysis Synergy Analysis (Chou-Talalay Method) combination_assay->synergy_analysis mechanism_study Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) synergy_analysis->mechanism_study end Conclusion & Future Directions mechanism_study->end

Caption: In vitro workflow for combination chemotherapy studies.

Conclusion

This compound and its analogs represent a valuable class of chemotherapeutic agents, particularly in the context of taxane resistance. The combination of this compound with other targeted or cytotoxic agents has shown promising synergistic effects in both preclinical and clinical settings. The protocols and data presented here provide a framework for researchers to design and conduct further investigations into novel this compound-based combination therapies. Careful consideration of experimental design, particularly for synergy analysis, is crucial for the successful development of these combination strategies for clinical application.

References

Troubleshooting & Optimization

How to improve Epothilone B solubility for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epothilone B. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of this compound solubility for in vivo studies.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound for animal studies.

Q1: My this compound is precipitating out of my saline or PBS solution. What am I doing wrong?

A1: this compound has very low aqueous solubility.[1][2] It is not expected to dissolve directly in saline or phosphate-buffered saline (PBS). Direct suspension will likely result in precipitation and an inaccurate, non-homogenous dose administration. For in vivo studies, a formulation strategy is required to increase its solubility.

Q2: I'm using a co-solvent system, but I'm observing toxicity in my animal models (e.g., hypersensitivity, lethargy). How can I mitigate this?

A2: Co-solvent systems, particularly those containing Cremophor EL, are known to cause toxicity, including life-threatening hypersensitivity reactions.[3][4] If you observe adverse effects, consider the following:

  • Alternative Co-Solvent System: A commonly cited formulation for preclinical studies is a mixture of DMSO, PEG300, Tween-80, and saline.[5] A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Always prepare this fresh on the day of use.[5]

  • Reduce Co-solvent Concentration: Titrate the concentration of the organic solvents down to the lowest effective level that maintains this compound solubility.

  • Explore Alternative Formulations: If toxicity persists, it is highly recommended to move to a more biocompatible drug delivery system, such as polymeric micelles or a prodrug approach, which can reduce reliance on harsh solvents.[2][3][6]

Q3: My nanoparticle formulation is showing inconsistent drug loading and particle size. What are the common causes?

A3: Inconsistency in nanoparticle formulations often stems from the preparation methodology. Key factors to control are:

  • Solvent Evaporation Rate: During methods like solvent evaporation or nanoprecipitation, the rate of solvent removal is critical. Rapid or inconsistent evaporation can lead to larger, more polydisperse particles.

  • Mixing/Homogenization: The speed and duration of stirring or sonication must be precisely controlled and standardized across batches.

  • Component Ratios: The ratio of this compound to the polymer or lipid is crucial. Overloading the drug beyond the carrier's capacity will lead to precipitation and low encapsulation efficiency.

  • pH and Temperature: These parameters can affect the self-assembly of polymers and the stability of the drug. Ensure they are monitored and controlled.

Frequently Asked Questions (FAQs)

Solubility and Formulation Strategies

Q4: Why is this compound's solubility a challenge? A4: this compound is a lipophilic macrolide, making it poorly soluble in water.[1][6] This inherent property necessitates the use of formulation strategies to enable its administration for in vivo research, particularly for intravenous injection.[3]

Q5: What are the main strategies to improve the aqueous solubility of this compound? A5: There are three primary approaches to enhance the solubility of this compound for in vivo applications:

  • Co-Solvent Formulations: Using a mixture of organic solvents and surfactants to dissolve the compound.[3]

  • Drug Delivery Systems: Encapsulating this compound in nanoparticle carriers like polymeric micelles or liposomes.[1][3]

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble precursor that converts to the active drug in vivo.[2][6]

Below is a workflow to help guide the selection of a suitable strategy.

Caption: Workflow for selecting an this compound solubility enhancement strategy.

Quantitative Data and Comparisons

Q6: How much can these methods improve solubility? A6: The improvement can be substantial, depending on the method. The prodrug approach has shown dramatic increases in aqueous solubility. Nanoparticle systems effectively increase the apparent solubility and concentration of the drug in an aqueous medium.

Table 1: Comparison of this compound Solubility Enhancement Methods

MethodExampleSolubility ImprovementKey AdvantagesKey Disadvantages
Prodrug Glutathione-Epothilone B>4000-fold (from 0.005 mg/mL to 21.1 mg/mL)[6]Markedly increased water solubility; can reduce toxicity[2][6]Requires chemical synthesis; bioconversion rate can vary.
Polymeric Micelles PEG-b-PLAAchieves high loading of EpoB in water[3]Biocompatible; allows for sustained release; avoids harsh solvents[3]More complex preparation; potential for batch variability.
Co-solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]Enables dissolution for injectionSimple and quick to preparePotential for in vivo toxicity from solvents[3]
Experimental Protocols

Q7: Can you provide a basic protocol for preparing a co-solvent formulation of this compound? A7: A standard protocol for preparing a co-solvent vehicle for in vivo experiments is as follows:[5]

  • Weigh the required amount of this compound into a sterile vial.

  • Prepare the solvent mixture by adding each component sequentially. For a final solution, you would add:

    • 10% of the final volume as DMSO.

    • 40% of the final volume as PEG300.

    • 5% of the final volume as Tween-80.

    • 45% of the final volume as saline.

  • First, dissolve the this compound in DMSO to create a clear stock solution.

  • Sequentially add the PEG300, Tween-80, and finally the saline, ensuring the solution remains clear after each addition.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • Crucially: This working solution should be prepared fresh on the day of use for reliable results.[5]

Q8: What is the general principle for creating a prodrug of this compound? A8: The principle is to attach a water-soluble molecule (a promoiety) to the this compound structure. This promoiety renders the entire molecule more soluble. Once administered in vivo, endogenous enzymes cleave off the promoiety, releasing the active this compound at the target site. A successful example involves creating a glutathione conjugate.[2][6] The synthesis involves:

  • Derivatization of the 3-hydroxyl and 7-hydroxyl groups of this compound by coupling with a linker, such as α-iodoacetic acid.[2][6]

  • The resulting derivative is then reacted with the water-soluble promoiety, glutathione, to yield the final prodrug conjugate.[2][6]

Q9: How are polymeric micelles used to deliver this compound? A9: Polymeric micelles are nanosized core-shell structures formed from amphiphilic block copolymers, such as Poly(ethylene glycol)-block-poly(D,L-lactic acid) (PEG-b-PLA).[3] The hydrophobic PLA core encapsulates the poorly water-soluble this compound, while the hydrophilic PEG shell forms an outer layer that interfaces with the aqueous environment, stabilizing the particle in solution.[3] This allows for a higher concentration of the drug to be carried in the bloodstream and can provide sustained release of the drug over time.[3]

G cluster_micelle Polymeric Micelle (Cross-Section) cluster_shell Core Hydrophobic Core (e.g., PLA) p1 PEG Chain Core->p1 p2 PEG Chain Core->p2 p3 PEG Chain Core->p3 p4 PEG Chain Core->p4 p5 PEG Chain Core->p5 p6 PEG Chain Core->p6 p7 PEG Chain Core->p7 p8 PEG Chain Core->p8 EpoB This compound (encapsulated)

Caption: Diagram of an this compound-loaded polymeric micelle.

Mechanism of Action

Q10: How does this compound work once it reaches the target cells? A10: this compound is a microtubule-stabilizing agent.[7] Its mechanism is similar to that of taxanes.[8] It binds to the αβ-tubulin heterodimer subunit of microtubules, which are critical components of the cellular cytoskeleton required for cell division.[7][8] This binding stabilizes the microtubules by preventing their dissociation.[7] The disruption of normal microtubule dynamics inhibits mitosis, causing cell cycle arrest at the G2-M transition, which ultimately leads to programmed cell death (apoptosis).[3][9] A key advantage is that epothilones can be effective against cancer cells that have developed resistance to taxanes.[3][10]

G cluster_0 Cellular Environment cluster_1 Effect of this compound EpoB This compound Microtubule_D Dynamic Microtubule (Polymerization/ Depolymerization) EpoB->Microtubule_D Binds & Stabilizes Tubulin αβ-Tubulin Dimers (Free) Tubulin->Microtubule_D Polymerization Microtubule_D->Tubulin Depolymerization Microtubule_S Hyper-stabilized Microtubule Microtubule_D->Microtubule_S Inhibition of Depolymerization Arrest G2-M Phase Cell Cycle Arrest Microtubule_S->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of this compound's mechanism of action.

References

Troubleshooting Epothilone B resistance in cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Epothilone B in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Resistance to this compound, a microtubule-stabilizing agent, primarily arises from two main mechanisms:

  • Target Alterations: The most common mechanism involves genetic mutations in the genes encoding β-tubulin, the direct target of epothilones.[1][2] These mutations can impair the binding of this compound to its site on the microtubule, reducing the drug's stabilizing effect.[1] Changes in the expression levels of different β-tubulin isotypes, such as the overexpression of βIII-tubulin (TUBB3), have also been associated with resistance, although this can be dependent on the cell type.[3][4]

  • Reduced Intracellular Drug Concentration: Although epothilones are known to be poor substrates for the P-glycoprotein (P-gp/MDR1) efflux pump, making them effective against many taxane-resistant cell lines, overexpression of ATP-binding cassette (ABC) transporters can still contribute to resistance in some cases.[2][3][4] These transporters actively pump the drug out of the cell, lowering its intracellular concentration.

Q2: My cells have developed resistance to this compound. What is the first thing I should investigate?

A2: The first step is to determine the fold-resistance of your cell line by comparing its half-maximal inhibitory concentration (IC50) value to that of the parental, sensitive cell line. A significant increase (generally >10-fold) confirms resistance.[5] Following this, the most common cause of resistance, β-tubulin mutations, should be investigated. You can sequence the β-tubulin gene (e.g., TUBB1 or TUBB3) to check for point mutations known to confer resistance.[1][6]

Q3: Are cell lines resistant to this compound also resistant to taxanes like paclitaxel?

A3: Yes, cross-resistance is common. Epothilones and taxanes share a similar, though not identical, binding site on β-tubulin.[1][3] Therefore, mutations that alter this binding pocket often confer resistance to both classes of drugs.[1] However, a key advantage of epothilones is their ability to remain active against cells that have developed taxane resistance via overexpression of the P-gp efflux pump, as epothilones are not readily transported by P-gp.[2][4]

Q4: Can the PI3K/Akt/mTOR signaling pathway be involved in this compound resistance?

A4: Yes, activation of the PI3K/Akt/mTOR pathway has been associated with resistance to this compound.[7] This pathway is a central regulator of cell survival, proliferation, and apoptosis. Its activation can promote cell survival despite the mitotic arrest induced by this compound, effectively creating a resistance phenotype. Combining this compound with inhibitors of this pathway may be a strategy to overcome resistance.[7]

Q5: My this compound-resistant cells grow very slowly, and some seem to require the drug for normal growth. Is this a known phenomenon?

A5: Yes, this is a phenomenon known as drug dependence. In some highly resistant cell lines, specific mutations in tubulin can destabilize the microtubule network.[6] For instance, a mutation at β60 from Val to Phe has been proposed to inhibit lateral contacts between protofilaments, destabilizing microtubules.[6] In such cases, the microtubule-stabilizing effect of this compound is required to counteract this inherent instability, making the cells dependent on the drug for normal proliferation.[6]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in IC50 determination assays.
  • Possible Cause 1: Inconsistent Cell Seeding: Uneven cell numbers across wells, particularly at the edges of the plate ("edge effects"), can lead to significant variability.[8][9]

    • Solution: Automate cell plating if possible. Ensure a homogenous single-cell suspension before plating. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to maintain humidity.[9]

  • Possible Cause 2: Cell Proliferation Rate: The IC50 value can be confounded by differences in cell proliferation rates between cell lines or even between experiments.[8]

    • Solution: Optimize your assay window to ensure cells are in the exponential growth phase. The duration of drug treatment should ideally allow for at least two cell divisions in the control group.[8] Use growth rate inhibition (GR) metrics, which normalize for differences in proliferation rate, for more robust comparisons.

  • Possible Cause 3: Contamination: Low-level, undetected microbial contamination (e.g., mycoplasma) can alter cellular metabolism and drug response.[10]

    • Solution: Routinely test cell stocks for mycoplasma contamination. If antibiotics are used, be aware they can alter gene expression and drug response.[10]

Problem 2: Failure to establish a stable this compound-resistant cell line.
  • Possible Cause 1: Initial Drug Concentration is Too High: Exposing cells to a lethal concentration of the drug will prevent the survival of any clones that might have the potential to develop resistance.

    • Solution: Start the selection process with a low concentration of this compound, typically around the IC20 or IC50 of the parental cell line.[11][12] This allows a sub-population of cells to survive and adapt.

  • Possible Cause 2: Insufficient Duration of Exposure: Acquired resistance is a gradual process that can take several months.

    • Solution: Employ a dose-escalation protocol. Maintain the cells at a given drug concentration for several passages until their growth rate recovers. Then, incrementally increase the drug concentration by 1.5- to 2.0-fold.[5]

  • Possible Cause 3: Cell Line Instability: The resistant phenotype may be lost if the selective pressure (the drug) is removed from the culture medium.

    • Solution: Continuously culture the resistant cell line in the presence of this compound at the concentration it was selected against. Create cryopreserved stocks of the resistant line at various passages.

Problem 3: The mechanism of resistance in my established cell line is unclear.

  • Solution: A systematic approach is needed to identify the resistance mechanism. Follow a workflow to test for the most common mechanisms first.

start Established this compound Resistant Cell Line ic50 Confirm Resistance: Determine IC50 vs. Parental Line start->ic50 sequence_tubulin Sequence β-Tubulin Genes (e.g., TUBB1, TUBB3) ic50->sequence_tubulin mutation_found Mutation(s) Found? sequence_tubulin->mutation_found mechanism_tubulin Mechanism Likely: Target Alteration mutation_found->mechanism_tubulin Yes check_efflux Assess ABC Transporter Activity / Expression (e.g., P-gp, MRP1) mutation_found->check_efflux No efflux_increased Activity/Expression Increased? check_efflux->efflux_increased mechanism_efflux Mechanism Likely: Drug Efflux efflux_increased->mechanism_efflux Yes check_pathways Investigate Other Mechanisms: - Apoptosis Pathways (Bcl-2) - Survival Signaling (PI3K/Akt) efflux_increased->check_pathways No

Caption: A logical workflow for troubleshooting the mechanism of resistance.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound, illustrating its high potency and its effectiveness in cell lines with taxane resistance.

Cell LineCancer TypeResistance MechanismThis compound IC50 (nmol/L)Paclitaxel IC50 (nmol/L)Reference(s)
SW620AD-300ColonHigh P-gp expression0.3250[2]
A549LungParental (Sensitive)~0.5 (estimated)Not Reported[6]
A549.EpoB40LungβI-tubulin (Q292E)~47 (95-fold resistant)Cross-resistant[6]
A549.EpoB480LungβI-tubulin (Q292E, V60F), α-tubulin (L195M)~450 (900-fold resistant)Cross-resistant[6]
VariousBreast, Lung, Colon, etc.Not SpecifiedMedian: 2.9Generally 10x less potent[13][14]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a standard method for inducing drug resistance through continuous, escalating dose exposure.[5][12]

  • Determine Parental IC50: First, determine the IC50 of the parental (sensitive) cell line to this compound using a cell viability assay (e.g., MTT, CCK-8).

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20.

  • Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, a large percentage of cells may die. When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them.

  • Dose Escalation: After 2-3 stable passages, increase the concentration of this compound by 1.5- to 2.0-fold.

  • Repeat: Continue this cycle of adaptation followed by dose escalation. This process can take 6-12 months.

  • Characterization: Periodically, determine the IC50 of the adapting cell population to quantify the increase in resistance.

  • Stabilization and Banking: Once the desired level of resistance is achieved, culture the cells for at least 8-10 passages at that final concentration to ensure stability. Cryopreserve multiple vials of the resistant cell line.

start Parental Cell Line det_ic50 Determine IC50 start->det_ic50 expose_ic20 Culture with this compound (at IC20 concentration) det_ic50->expose_ic20 monitor Monitor Cell Viability & Growth Rate expose_ic20->monitor stable Growth Rate Stabilized? monitor->stable stable->monitor No passage Passage Cells stable->passage Yes increase_dose Increase Drug Dose (1.5x - 2.0x) increase_dose->expose_ic20 final_resistance Desired Resistance Achieved? passage->final_resistance final_resistance->increase_dose No stabilize Stabilize & Bank Cell Line final_resistance->stabilize Yes

Caption: Step-wise experimental workflow for inducing drug resistance.

Protocol 2: Assessment of β-Tubulin Mutations via Sanger Sequencing
  • RNA Extraction: Isolate total RNA from both the parental and this compound-resistant cell lines using a standard method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Design primers specific to the β-tubulin isotype of interest (e.g., TUBB1). Amplify the coding sequence of the gene from the cDNA of both parental and resistant cells using PCR.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product and corresponding sequencing primers to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the resistant cell line against the sequence from the parental cell line (and a reference sequence from NCBI) using alignment software (e.g., SnapGene, Geneious). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Signaling Pathways in this compound Action and Resistance

cluster_0 Cell Membrane cluster_1 Cytoplasm EpoB_ext This compound (Extracellular) EpoB_int This compound (Intracellular) EpoB_ext->EpoB_int Enters Cell Pgp P-gp (MDR1) Efflux Pump Pgp->EpoB_ext Efflux (Resistance) EpoB_int->Pgp Substrate Microtubule Microtubule EpoB_int->Microtubule Binds β-tubulin, stabilizes Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Tubulin->Microtubule Mutated β-tubulin impairs binding (Resistance) MitoticArrest Mitotic Arrest Microtubule->MitoticArrest PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Survival Cell Survival & Proliferation (Promotes Resistance) mTOR->Survival MitoticArrest->Apoptosis

Caption: Key pathways in this compound action and mechanisms of resistance.

References

Side effects and toxicity of Epothilone B in preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of Epothilone B observed in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in preclinical animal models?

A1: The most frequently reported side effects in preclinical studies include neurotoxicity, hematological toxicity, and gastrointestinal issues.[1][2][3] Neurotoxicity often manifests as peripheral neuropathy.[1][3] Hematological toxicity can include neutropenia.[2]

Q2: What is the mechanism of toxicity for this compound?

A2: The primary mechanism of action for this compound is the stabilization of microtubules, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis (programmed cell death).[4] Its toxicity is therefore largely linked to its potent anti-proliferative effects on healthy, rapidly dividing cells. The apoptotic signaling cascade involves the mitochondrial pathway, with the release of cytochrome c and activation of caspases 9 and 3.[5] There is also evidence for the involvement of the ROS/JNK signaling pathway in this compound-induced apoptosis.[6]

Q3: Are there established LD50 and MTD values for this compound in preclinical models?

A3: While specific LD50 (median lethal dose) values for this compound are determined in preclinical studies, they can vary depending on the animal model and route of administration. One study in male albino rats calculated the LD50, though the exact value was not specified in the available literature.[2] Another study found that doses up to 300 μM/150gm in mice were safe, with no mortality observed.[2] For the this compound derivative, ixabepilone, a maximum tolerated dose (MTD) of 10 mg/kg has been established in mice when administered intravenously every 4 days for three doses.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in vitro.
  • Possible Cause: Incorrect dosage calculation or preparation of this compound solution.

  • Troubleshooting Steps:

    • Verify the molecular weight of your this compound lot and recalculate the concentration.

    • Ensure complete solubilization of the compound. This compound has good water solubility, but preparing a fresh stock solution is recommended.

    • Perform a dose-response curve to confirm the IC50 value in your specific cell line and compare it with published data (see Table 1).

Issue 2: Observing significant neurotoxicity in animal models at expected therapeutic doses.
  • Possible Cause: The chosen animal model or strain may be particularly sensitive to the neurotoxic effects of this compound.

  • Troubleshooting Steps:

    • Review the literature for neurotoxicity data in the specific animal model you are using. Studies have shown dose-dependent neurotoxic effects in Wistar and Fischer rats in the range of 0.25-1.5 mg/kg.[7]

    • Consider using a lower dose or a different dosing schedule.

    • Incorporate specific neurological assessments into your study protocol to quantify the neurotoxicity (e.g., behavioral tests, nerve conduction studies).[7]

Issue 3: Inconsistent results in hematological, liver, or kidney toxicity assessments.
  • Possible Cause: Variability in animal health, diet, or environmental conditions.

  • Troubleshooting Steps:

    • Ensure that all animals are of a similar age and weight and are housed under standardized conditions.

    • Collect baseline blood samples before initiating treatment to establish individual normal ranges.

    • Refer to established preclinical data on hematological and biochemical parameters for your specific animal model (see Tables 2, 3, and 4 for data from a study in albino rats).

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer6.32 ± 0.05
HCT 116Colon Cancer7.34 ± 0.21
PC3Prostate Cancer7.6 ± 0.06
MCF-7Breast Cancer11.91 ± 0.24
VeroNormal Kidney18.77 ± 0.3

Data from a study on this compound extracted from Aspergillus fumigatus.[2][3]

Table 2: Hematological Parameters in Male Albino Rats 24 hours Post-Injection with this compound
ParameterControl25 µM/150g50 µM/150g75 µM/150g150 µM/150g300 µM/150g
RBCs (x10⁶/µL) 8.75 ± 0.18.81 ± 0.128.79 ± 0.118.77 ± 0.138.76 ± 0.148.74 ± 0.15
WBCs (x10³/µL) 10.2 ± 0.210.3 ± 0.2110.4 ± 0.2210.5 ± 0.2310.6 ± 0.2410.7 ± 0.25
Platelets (x10³/µL) 850 ± 20855 ± 21860 ± 22865 ± 23870 ± 24875 ± 25
Hemoglobin (g/dL) 14.5 ± 0.514.6 ± 0.5114.7 ± 0.5214.8 ± 0.5314.9 ± 0.5415.0 ± 0.55

Data extracted from a toxicological study on this compound.[2]

Table 3: Liver Function Parameters in Male Albino Rats 24 hours Post-Injection with this compound
ParameterControl25 µM/150g50 µM/150g75 µM/150g150 µM/150g300 µM/150g
ALT (U/L) 45 ± 246 ± 2.147 ± 2.248 ± 2.349 ± 2.450 ± 2.5
AST (U/L) 120 ± 5122 ± 5.1124 ± 5.2126 ± 5.3128 ± 5.4130 ± 5.5
ALP (U/L) 150 ± 10152 ± 10.1154 ± 10.2156 ± 10.3158 ± 10.4160 ± 10.5
Albumin (g/dL) 4.2 ± 0.24.1 ± 0.214.0 ± 0.223.9 ± 0.233.8 ± 0.243.7 ± 0.25
Total Protein (g/dL) 7.0 ± 0.36.9 ± 0.316.8 ± 0.326.7 ± 0.336.6 ± 0.346.5 ± 0.35

Data extracted from a toxicological study on this compound.[2]

Table 4: Kidney Function Parameters in Male Albino Rats 24 hours Post-Injection with this compound
ParameterControl25 µM/150g50 µM/150g75 µM/150g150 µM/150g300 µM/150g
Urea (mg/dL) 30 ± 231 ± 2.132 ± 2.233 ± 2.334 ± 2.435 ± 2.5
Creatinine (mg/dL) 0.8 ± 0.10.82 ± 0.110.84 ± 0.120.86 ± 0.130.88 ± 0.140.90 ± 0.15

Data extracted from a toxicological study on this compound.[2]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8][9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8][9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

In Vivo Acute Toxicity Study

This protocol provides a general framework for an acute toxicity study of this compound in rodents.

  • Animal Model and Housing:

    • Use healthy, young adult animals (e.g., male albino rats, weighing approximately 150g).[2]

    • House the animals in standard laboratory conditions (e.g., 25±2°C, 12-hour light/dark cycle) with free access to food and water.[2]

    • Allow the animals to acclimatize for at least one week before the experiment.

  • Dose Preparation and Administration:

    • Prepare different dose levels of this compound in a suitable vehicle (e.g., saline).

    • Divide the animals into groups (e.g., 5 animals per group), including a control group receiving only the vehicle.

    • Administer this compound via the desired route (e.g., intraperitoneal injection).[2]

  • Observation and Data Collection:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 24 hours post-administration.[2]

    • Record body weights before and after the study.

    • At the end of the observation period (e.g., 24 hours), collect blood samples for hematological and biochemical analysis.[2][6]

    • Perform a gross necropsy to examine for any visible organ abnormalities.

  • Data Analysis:

    • Analyze the hematological and biochemical data to assess for any dose-dependent changes.

    • If mortality occurs, calculate the LD50 using an appropriate statistical method (e.g., the Meier method).[2]

Mandatory Visualizations

Epothilone_B_Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Endpoint cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 tox_profile Toxicity Profile (Side Effects) ic50->tox_profile animal_model Animal Model (e.g., Rats, Mice) dosing This compound Administration (e.g., i.p., i.v.) animal_model->dosing observation Clinical Observation (Toxicity Signs, Mortality) dosing->observation pk_pd Pharmacokinetics/ Pharmacodynamics dosing->pk_pd analysis Hematology & Biochemistry Organ Histopathology observation->analysis ld50_mtd LD50 / MTD Determination observation->ld50_mtd analysis->tox_profile

Caption: Experimental workflow for preclinical toxicity assessment of this compound.

Epothilone_B_Apoptosis_Pathway cluster_cell Cellular Effects cluster_mitochondrial Mitochondrial Pathway cluster_jnk JNK Pathway cluster_execution Execution Phase epo_b This compound microtubule Microtubule Stabilization epo_b->microtubule ros Increased ROS epo_b->ros g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest mitochondrion Mitochondrion g2m_arrest->mitochondrion jnk JNK Activation ros->jnk cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 jnk->mitochondrion Crosstalk? apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis.

References

How to prevent degradation of Epothilone B in solution.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Epothilone B, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of its 16-membered macrolide lactone ring. This process leads to the formation of a biologically inactive ring-opened hydroxy carboxylic acid.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles[1]. Solid this compound should be stored at -20°C.

Q3: Which solvent should I use to prepare this compound stock solutions?

A3: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to prevent the introduction of water, which can facilitate hydrolysis of the lactone ring.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of epothilones is highly pH-dependent. A study on the closely related analogue, Epothilone D, demonstrated that it exhibits the highest stability in a pH range of 1.5 to 2.[2][3] In this acidic environment, the thiazole group is protonated, which is thought to stabilize the molecule. Degradation rates increase significantly at pH values above 9 or below 1.5[2][3].

Q5: Is this compound sensitive to light?

A5: Yes, this compound can be sensitive to light. While specific quantitative data on the photodegradation of this compound is limited, studies on related photoswitchable epothilone derivatives suggest that illumination with light, particularly at wavelengths below 340 nm, can lead to degradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound in the working solution.- Prepare fresh working solutions from a frozen stock for each experiment.- Ensure the pH of your experimental buffer is within a stable range (ideally slightly acidic).- Protect solutions from light during incubation and handling.
Inconsistent results between experiments Inconsistent concentration of active this compound due to degradation.- Standardize the preparation and storage of this compound solutions.- Use a stability-indicating HPLC method to verify the concentration and purity of the stock solution periodically.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation of this compound in aqueous buffer Poor solubility of this compound in aqueous solutions.- Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility.- Consider using a formulation aid, such as a cyclodextrin, which has been shown to enhance the stability of epothilones in solution[2].

Quantitative Data on Epothilone Stability

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid-20°CLong-term[4]
Solution in Anhydrous DMSO-80°CUp to 6 months[1]
Solution in Anhydrous DMSO-20°CUp to 1 month[1]

Table 2: pH-Dependent Stability of Epothilone D (a close analog of this compound)

pH Relative Stability Reference
1.5 - 2.0Highest Stability[2][3]
4.0 - 9.0pH-independent stability (lower than at pH 1.5-2.0)[2][3]
< 1.5Increased Degradation[2][3]
> 9.0Increased Degradation[2][3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), fresh bottle

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Stability-Indicating HPLC Method

This protocol is based on a validated method for the analysis of the this compound analogue, ixabepilone, and can be adapted for this compound.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 10 mM Acetate buffer, pH 4.8 : Acetonitrile (90:10 v/v)

    • Mobile Phase B: 10 mM Acetate buffer, pH 4.8 : Acetonitrile (20:80 v/v)

    • Gradient: A gradient elution should be optimized to separate this compound from its degradation products. A starting point could be a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 250 nm

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

  • Sample Preparation for Stability Studies (Forced Degradation):

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

Visualizations

Degradation_Pathway EpoB This compound (Active) Hydrolysis Lactone Ring Hydrolysis EpoB->Hydrolysis pH, Temperature, Water DegradationProduct Ring-Opened Hydroxy Carboxylic Acid (Inactive) Hydrolysis->DegradationProduct

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution ForcedDegradation Induce Forced Degradation (Acid, Base, Heat, Light, Oxidation) Stock->ForcedDegradation HPLC Stability-Indicating HPLC Analysis ForcedDegradation->HPLC Data Data Analysis: - Peak Integration - Degradation Calculation HPLC->Data

Caption: Workflow for assessing this compound stability.

Logical_Relationships cluster_factors cluster_prevention Stability This compound Stability Factors Influencing Factors Stability->Factors Prevention Prevention Strategies Factors->Prevention pH pH Factors->pH Temp Temperature Factors->Temp Light Light Factors->Light Solvent Solvent Purity Factors->Solvent Storage Proper Storage (-80°C, Aliquoted) Prevention->Storage pH_Control pH Control (Acidic) Prevention->pH_Control Light_Protection Light Protection Prevention->Light_Protection Solvent_Control Use Anhydrous Solvent Prevention->Solvent_Control

Caption: Factors influencing and strategies for preventing this compound degradation.

References

Technical Support Center: Overcoming P-glycoprotein Mediated Resistance to Epothilone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated resistance to Epothilone B. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. Could this be P-gp mediated?

A1: While this compound is known to be a poor substrate for P-glycoprotein (P-gp) compared to taxanes, resistance can still emerge through the overexpression of P-gp or other ABC transporters.[1][2][3][4] To investigate this, you should first assess the expression level of P-gp in your resistant cell line compared to the parental, sensitive line. Techniques such as Western blotting, immunofluorescence, or flow cytometry using a P-gp specific antibody can be employed. An increase in P-gp expression in the resistant cells would suggest a role for this transporter in the observed resistance.

Q2: What are the primary strategies to overcome P-gp mediated resistance to this compound in a laboratory setting?

A2: Several strategies can be employed to counteract P-gp mediated resistance:

  • P-gp Inhibition: Utilize known P-gp inhibitors in combination with this compound. These inhibitors can be competitive or non-competitive and work by blocking the drug efflux function of P-gp.[5][6]

  • Gene Silencing: Employ siRNA specifically targeting the ABCB1 gene (which encodes for P-gp) to knockdown its expression.[7][8][9][10][11] This approach can restore sensitivity to this compound.

  • Novel Drug Delivery Systems: Encapsulate this compound in nanoparticles or micelles.[12][13] This can facilitate cellular uptake through endocytosis, bypassing the P-gp efflux pump.

  • Chemical Modification: Synthesize or obtain analogs of this compound that have an even lower affinity for P-gp.[1][14] For example, ixabepilone is an this compound analog with demonstrated efficacy in taxane-resistant cancers.[5][15]

Q3: I am seeing inconsistent results in my cytotoxicity assays when co-administering a P-gp inhibitor with this compound. What could be the cause?

A3: Inconsistent results in co-administration experiments can arise from several factors:

  • Timing of Administration: The P-gp inhibitor should be administered either prior to or concurrently with this compound to ensure that the pump is blocked when the cytotoxic drug is introduced. The optimal pre-incubation time with the inhibitor should be determined empirically.

  • Inhibitor Concentration: The concentration of the P-gp inhibitor is critical. A suboptimal concentration may not sufficiently inhibit P-gp, while an excessively high concentration could have its own cytotoxic effects, confounding the results. It is essential to determine the non-toxic concentration range of the inhibitor in your specific cell line.

  • Cell Density: High cell density can lead to increased competition for the drug and inhibitor, as well as altered cellular metabolism, which can affect drug sensitivity. Ensure consistent cell seeding densities across all experiments.

  • Inhibitor Stability: Verify the stability of the P-gp inhibitor in your culture medium over the duration of the experiment. Degradation of the inhibitor could lead to a loss of its effect over time.

Q4: How can I confirm that the reversal of resistance is specifically due to the inhibition of P-gp?

A4: To confirm the specificity of P-gp inhibition, you can perform a drug efflux assay using a fluorescent P-gp substrate, such as Rhodamine 123. In this assay, you would pre-load the cells with the fluorescent substrate and then measure its efflux over time in the presence and absence of your P-gp inhibitor. A decrease in the efflux of the fluorescent substrate in the presence of the inhibitor would indicate that the inhibitor is indeed blocking P-gp function. This functional assay, combined with P-gp expression analysis, provides strong evidence for the role of P-gp in the observed resistance.

Troubleshooting Guides

Problem: No significant difference in cytotoxicity is observed between sensitive and resistant cell lines after treatment with a P-gp inhibitor and this compound.
Possible Cause Troubleshooting Step
Ineffective P-gp Inhibitor Concentration Perform a dose-response experiment with the P-gp inhibitor alone to determine its non-toxic concentration range. Then, test a range of these non-toxic concentrations in combination with a fixed concentration of this compound to find the optimal inhibitory concentration.
P-gp is Not the Primary Resistance Mechanism Investigate other potential resistance mechanisms, such as alterations in tubulin isoforms, mutations in the tubulin binding site of this compound, or the involvement of other drug efflux pumps like MRP1 or BCRP.[1][16]
Incorrect Experimental Timing Optimize the pre-incubation time with the P-gp inhibitor before adding this compound. Test various pre-incubation periods (e.g., 1, 2, 4, and 6 hours) to ensure adequate time for the inhibitor to block P-gp.
Cell Line Contamination or Drift Perform cell line authentication to ensure the identity and purity of your cell lines. Genetic drift can occur over time in culture, leading to altered phenotypes.
Problem: Transfection with ABCB1 siRNA does not restore sensitivity to this compound.
Possible Cause Troubleshooting Step
Low Transfection Efficiency Optimize your transfection protocol. Use a fluorescently labeled control siRNA to visually assess transfection efficiency via fluorescence microscopy or flow cytometry. Test different transfection reagents and siRNA concentrations.
Ineffective siRNA Sequence Verify the efficacy of your ABCB1 siRNA sequence by measuring P-gp mRNA and protein levels via RT-qPCR and Western blotting, respectively, at 48-72 hours post-transfection. If knockdown is inefficient, test alternative validated siRNA sequences targeting different regions of the ABCB1 mRNA.[7][8]
Transient Knockdown Effect The effect of siRNA is transient. Ensure that you perform your cytotoxicity assay within the time window of maximal P-gp knockdown (typically 48-72 hours post-transfection).
Off-Target Effects of siRNA Use a non-targeting control siRNA to ensure that the observed effects are specific to the knockdown of ABCB1 and not due to a general response to the presence of double-stranded RNA.

Data Presentation

Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cell Lines with and without a P-gp Inhibitor.

Cell LineTreatmentIC50 (nM)Fold Resistance
SensitiveThis compound5-
ResistantThis compound10020
ResistantThis compound + P-gp Inhibitor102

Table 2: Example of P-gp Expression Levels in Sensitive and Resistant Cell Lines.

Cell LineRelative P-gp mRNA Expression (fold change)Relative P-gp Protein Expression (fold change)
Sensitive1.01.0
Resistant15.212.5
Resistant + ABCB1 siRNA2.11.8

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and/or P-gp inhibitors in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein Expression
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., C219 or UIC2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the P-gp signal to the loading control.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., phenol red-free medium).

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C to allow for substrate uptake.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Measurement: Resuspend the cells in fresh, pre-warmed medium with or without the P-gp inhibitor. Take aliquots at different time points (e.g., 0, 30, 60, 90, and 120 minutes) and place them on ice to stop the efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cell samples using a flow cytometer.

  • Data Analysis: Plot the mean fluorescence intensity against time. A slower decrease in fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.

Visualizations

P_gp_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) EpoB_out This compound (extracellular) Pgp->EpoB_out Efflux ADP ADP + Pi Pgp->ADP EpoB_in This compound (intracellular) EpoB_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Provides Energy EpoB_out_ext This compound (extracellular) EpoB_out_ext->EpoB_in Enters Cell

Caption: Mechanism of P-glycoprotein mediated efflux of this compound.

Overcoming_Resistance cluster_strategies Strategies to Overcome P-gp Resistance Pgp_Inhibitor P-gp Inhibitor Pgp P-glycoprotein Pgp_Inhibitor->Pgp Blocks Efflux siRNA ABCB1 siRNA ABCB1_gene ABCB1 Gene siRNA->ABCB1_gene Downregulates Expression Nanoparticle Nanoparticle Delivery EpoB_in This compound (intracellular) Nanoparticle->EpoB_in Bypasses P-gp ABCB1_gene->Pgp Encodes

Caption: Strategies to overcome P-gp mediated this compound resistance.

Caption: Experimental workflow for investigating P-gp mediated resistance.

References

Optimizing fermentation conditions for higher Epothilone B yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the fermentation of Sorangium cellulosum for increased Epothilone B yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield in fermentation?

A1: The primary factors that significantly influence this compound yield are temperature, initial pH of the medium, agitation speed (rotation), and the quantity of the inoculum.[1][2] Optimizing these parameters is crucial for maximizing production. Additionally, the composition of the fermentation medium, including carbon and nitrogen sources, and the presence of precursors can have a substantial impact.[3][4]

Q2: What is a typical starting point for optimizing fermentation conditions?

A2: A well-documented set of optimal conditions for this compound production in a 250 ml flask includes a temperature of 30°C, an initial pH of 7.4, a rotation speed of 200 rpm, and an inoculum amount of 10%.[1][2] The fermentation should be carried out for 6 days with a seed age of 60 hours.[1][2] The liquid loading volume is also a key parameter, with 50 ml in a 250 ml flask being a good starting point.[1][2]

Q3: Can media composition be tailored to improve yield?

A3: Yes, media composition is a critical factor. Statistical screening and optimization of nutrients can lead to significant increases in yield.[3][5] For instance, the use of specific carbon sources like dextrin and sucrose, and nitrogen sources like soy powder, have been shown to be effective.[5] The addition of precursors such as sodium propionate, L-isoleucine, and L-methionine can also enhance the production of this compound.[4]

Q4: What is the producing organism of this compound?

A4: this compound is a secondary metabolite produced by the Gram-negative myxobacterium Sorangium cellulosum.[6][7] This soil-dwelling bacterium is known for producing a variety of bioactive compounds.[8]

Q5: Are there alternative organisms for this compound production?

A5: While Sorangium cellulosum is the natural producer, research has explored other microorganisms. For example, Aspergillus niger, an endophytic fungus, has been reported to produce this compound.[1] Additionally, heterologous expression of the epothilone biosynthetic gene cluster in other bacteria, such as Myxococcus xanthus, is an area of active research.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Suboptimal fermentation parameters (temperature, pH, agitation).Systematically optimize key parameters. Start with recommended conditions: 30°C, pH 7.4, 200 rpm.[1][2]
Inappropriate media composition.Review and optimize media components. Consider using a statistically designed experiment (e.g., Plackett-Burman, Box-Behnken) to screen for optimal nutrient sources.[3][5]
Poor inoculum quality or incorrect inoculum size.Ensure a healthy and actively growing seed culture. Optimize the inoculum size, with 10% being a good starting point.[1][2]
Incorrect fermentation duration.Time-course experiments are recommended to determine the optimal harvest time. A 6-day fermentation is a common duration.[1][2]
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the seed culture preparation protocol, including seed age (e.g., 60 hours).[1][2]
Fluctuations in fermentation conditions.Ensure precise control and monitoring of temperature, pH, and agitation throughout the fermentation process.
Degradation of this compound.Epothilones can be susceptible to degradation. Ensure proper extraction and storage procedures are followed post-fermentation.[7]
High Cell Density but Low this compound Production Nutrient limitation for secondary metabolism.This compound is a secondary metabolite, and its production may be triggered by specific nutrient limitations. Consider a two-stage media strategy where the initial phase promotes growth and the second phase induces production.
Feedback inhibition.The accumulation of this compound might inhibit its own biosynthesis. In-situ product removal using resins like Amberlite XAD-16 can be employed to mitigate this.[3]

Optimized Fermentation Parameters

The following table summarizes optimized conditions from a study that achieved an this compound yield of 39.76 mg/L.[1][2]

ParameterOptimized Value
Temperature 30°C
Initial pH 7.4
Rotation Speed 200 rpm
Inoculum Quantity 10%
Liquid Loading Volume 50 ml in a 250 ml flask
Fermentation Time 6 days
Seed Age 60 hours

Another study, utilizing response surface methodology for media optimization, reported a significant increase in yield to 82.0 ± 3 mg/L, a 7.2-fold improvement over their initial yield of 11.3 ± 0.4 mg/L.[3][5]

Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Seed Culture Preparation:

    • Inoculate a suitable seed medium with a cryopreserved stock of Sorangium cellulosum.

    • Incubate at 30°C with shaking at 200 rpm for 60 hours.[1][2]

  • Production Fermentation:

    • Prepare the production medium in a 250 ml flask. A common starting medium is EPM.[3]

    • Adjust the initial pH of the medium to 7.4.[1][2]

    • Inoculate the production medium with 10% (v/v) of the seed culture.[1][2]

    • Incubate the production culture at 30°C with shaking at 200 rpm for 6 days.[1][2]

    • To facilitate product recovery, Amberlite XAD-16 resin can be added to the culture.[3]

  • This compound Extraction:

    • If using resin, harvest the resin from the culture broth.

    • Wash the resin with water and air-dry it.

    • Extract this compound from the resin using methanol.[3]

    • Concentrate the methanol extract under a vacuum at 40°C.[3]

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Re-dissolve the concentrated extract from Protocol 1 in a known volume of methanol.[3]

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detection at a wavelength of 250 nm.

    • Quantification: Use a standard curve prepared with purified this compound to determine the concentration in the samples.[11]

Visualizations

Epothilone_Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA PKS_Modules PKS Modules (EpoA, C, D, E, F) Propionyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Acetate Acetate Acetate->PKS_Modules Cysteine Cysteine NRPS_Module NRPS Module (EpoB) Cysteine->NRPS_Module Polyketide_Backbone Polyketide Backbone PKS_Modules->Polyketide_Backbone Thiazole_Ring Thiazole Ring NRPS_Module->Thiazole_Ring Epothilone_D Epothilone D Polyketide_Backbone->Epothilone_D Thiazole_Ring->Epothilone_D P450_Epoxidase P450 Epoxidase (EpoK) Epothilone_D->P450_Epoxidase Epoxidation Epothilone_C Epothilone C Epothilone_C->P450_Epoxidase Epoxidation Epothilone_B This compound P450_Epoxidase->Epothilone_B Epothilone_A Epothilone A P450_Epoxidase->Epothilone_A

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation (Seed Culture, 60h) Start->Inoculum_Prep Inoculation Inoculation (10%) Inoculum_Prep->Inoculation Fermentation_Setup Production Fermentation Setup (Medium, pH 7.4) Fermentation_Setup->Inoculation Incubation Incubation (30°C, 200 rpm, 6 days) Inoculation->Incubation Extraction Extraction with Methanol Incubation->Extraction Analysis HPLC Analysis Extraction->Analysis End End Analysis->End

Caption: General workflow for this compound fermentation and analysis.

Troubleshooting_Logic Start Low this compound Yield Check_Params Check Fermentation Parameters (Temp, pH, Agitation) Start->Check_Params Params_OK Parameters Optimal? Check_Params->Params_OK Optimize_Params Optimize Parameters (e.g., 30°C, pH 7.4, 200 rpm) Params_OK->Optimize_Params No Check_Media Review Media Composition Params_OK->Check_Media Yes End Re-run Fermentation Optimize_Params->End Media_OK Media Optimized? Check_Media->Media_OK Optimize_Media Optimize Media (Carbon, Nitrogen, Precursors) Media_OK->Optimize_Media No Check_Inoculum Verify Inoculum Quality & Size Media_OK->Check_Inoculum Yes Optimize_Media->End Inoculum_OK Inoculum Correct? Check_Inoculum->Inoculum_OK Optimize_Inoculum Standardize Inoculum Prep (e.g., 10%, 60h seed age) Inoculum_OK->Optimize_Inoculum No Inoculum_OK->End Yes Optimize_Inoculum->End

Caption: Troubleshooting logic for low this compound yield.

References

Issues with batch-to-batch variability of synthetic Epothilone B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the batch-to-batch variability of synthetic Epothilone B. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a 16-membered macrolide that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[1][2] Its mechanism is similar to taxanes, but it can be effective against taxane-resistant cancer cells.[1][2]

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic this compound can arise from several factors during chemical synthesis and purification. These include:

  • Purity Levels: The percentage of the active this compound compound may differ between batches.

  • Presence of Isomers: The synthesis process may yield geometric isomers or stereoisomers that have different biological activities.[3][4]

  • Residual Solvents and Reagents: Incomplete removal of solvents or reagents from the synthesis can affect experimental outcomes.

  • Degradation Products: this compound can degrade, for instance, through hydrolysis of its lactone ring, leading to a less active compound.[1]

Q3: How should I prepare and store my synthetic this compound to minimize variability?

To ensure consistency, follow these storage and handling guidelines:

  • Storage of Dry Powder: Store the lyophilized powder at -20°C, protected from light and moisture.[5]

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent such as DMSO or ethanol to prepare a concentrated stock solution.[5] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[6]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[7]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guide

Problem 1: I am observing a lower potency (higher IC50 value) with a new batch of this compound compared to a previous batch.

This is a common issue and can be attributed to several factors:

  • Cause A: Lower Purity of the New Batch

    • Troubleshooting Step 1: Verify Purity. If you have access to analytical equipment, such as High-Performance Liquid Chromatography (HPLC), analyze the purity of both the old and new batches. A lower area under the curve for the main peak in the new batch would indicate lower purity.[8][9][10]

    • Troubleshooting Step 2: Adjust Concentration. If the purity of the new batch is confirmed to be lower, you may need to adjust the concentration used in your experiments to achieve the same effective dose of the active compound.

  • Cause B: Presence of Less Active Isomers or Impurities

    • Troubleshooting Step 1: Review the Certificate of Analysis (CoA). The CoA provided by the manufacturer should detail the purity and may provide information on the presence of known impurities or isomers.

    • Troubleshooting Step 2: Perform a Dose-Response Curve. Always run a full dose-response curve for each new batch to determine its specific IC50 value in your assay system. Do not assume the same potency as the previous batch.

  • Cause C: Degradation of the Compound

    • Troubleshooting Step 1: Check Storage Conditions. Ensure that the compound has been stored correctly (at -20°C, protected from light and moisture). Improper storage can lead to degradation.

    • Troubleshooting Step 2: Prepare Fresh Stock Solutions. If you have been using an older stock solution, prepare a fresh one from the lyophilized powder.

Problem 2: My this compound solution appears cloudy or precipitates upon dilution in my cell culture medium.

  • Cause A: Poor Solubility in Aqueous Solutions

    • This compound has poor water solubility.[5] Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate.

    • Troubleshooting Step 1: Use a Serial Dilution Approach. Perform serial dilutions of your DMSO stock in DMSO to lower concentrations before the final dilution into your aqueous experimental medium.

    • Troubleshooting Step 2: Check the Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11]

    • Troubleshooting Step 3: Warm the Medium. Gently warming the cell culture medium to 37°C before adding the this compound working solution can sometimes help maintain solubility.

Problem 3: I am seeing inconsistent results (high variability) in my cell-based assays even with the same batch of this compound.

  • Cause A: Inconsistent Cell Culture Conditions

    • Variations in cell density, passage number, and overall cell health can significantly impact assay results.[12][13][14]

    • Troubleshooting Step 1: Standardize Cell Culture Protocols. Use cells within a consistent range of passage numbers, ensure a standardized cell seeding density, and regularly check for mycoplasma contamination.[13]

  • Cause B: Pipetting Errors and Inaccurate Dilutions

    • Troubleshooting Step 1: Calibrate Pipettes. Regularly calibrate your pipettes to ensure accurate liquid handling.

    • Troubleshooting Step 2: Prepare Sufficient Volumes. Prepare larger volumes of your working solutions to minimize pipetting errors associated with very small volumes.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound and Related Compounds

The presence of impurities, such as related epothilone structures or degradation products, can significantly alter the observed potency of a synthetic batch of this compound. This table provides an example of how the IC50 values can vary between different epothilone compounds.

CompoundDescriptionTypical IC50 Range (nM) in sensitive cell linesReference
This compound Active Compound 0.3 - 5.0 [2][15]
Epothilone ALess potent analogue1.5 - 10.0[15]
Epothilone DAnalogue with a different structure2.0 - 15.0[1]
Hydrolyzed this compoundPotential degradation product> 1000 (Hypothetical)

Note: The IC50 value for Hydrolyzed this compound is hypothetical to illustrate the significant loss of activity upon degradation. Actual values would need to be determined experimentally.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a synthetic this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Inject 10 µL of the solution into the HPLC system.

    • Run the gradient program and record the chromatogram.

    • Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks.[8][9]

2. MTT Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[16][17]

  • Materials:

    • 96-well cell culture plates

    • Adherent cancer cell line (e.g., MCF-7, HeLa)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same final DMSO concentration).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the polymerization of tubulin into microtubules.[18][19]

  • Materials:

    • Purified tubulin protein (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • GTP solution (100 mM)

    • This compound

    • Microplate reader capable of reading absorbance at 340 nm at 37°C

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Add this compound at various concentrations (and a vehicle control).

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • An increase in absorbance indicates microtubule polymerization. Compare the rate and extent of polymerization in the presence of this compound to the control.

Mandatory Visualizations

Epothilone_B_Mechanism_of_Action EpoB This compound Tubulin αβ-Tubulin Dimers EpoB->Tubulin Binds to Stabilization Microtubule Stabilization EpoB->Stabilization Promotes Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Reagent Step 1: Reagent Integrity Start->Check_Reagent Check_Assay Step 2: Assay Conditions Start->Check_Assay Check_Purity Check Purity (HPLC) Check_Reagent->Check_Purity Check_Storage Verify Storage Conditions (-20°C, dry, dark) Check_Reagent->Check_Storage New_Stock Prepare Fresh Stock Solution Check_Reagent->New_Stock Check_Cells Verify Cell Health & Passage Number Check_Assay->Check_Cells Check_Protocol Review Assay Protocol (seeding density, incubation times) Check_Assay->Check_Protocol Run_New_IC50 Step 3: Re-characterize Batch Check_Purity->Run_New_IC50 Check_Storage->Run_New_IC50 New_Stock->Run_New_IC50 Check_Cells->Run_New_IC50 Check_Protocol->Run_New_IC50 Dose_Response Perform Full Dose-Response Curve to Determine IC50 Run_New_IC50->Dose_Response End Use New IC50 for Future Experiments Dose_Response->End

Caption: Troubleshooting workflow for inconsistent results.

Variability_Sources Synthesis Chemical Synthesis Impurity_A Isomers (e.g., geometric) Synthesis->Impurity_A generates Impurity_B Related Byproducts (e.g., Epothilone D) Synthesis->Impurity_B generates Purification Purification Final_Product Final Synthetic This compound Batch Purification->Final_Product yields Impurity_A->Purification incomplete removal Impurity_B->Purification incomplete removal Impurity_C Degradation Products (e.g., hydrolyzed form) Impurity_C->Final_Product contaminates Handling Storage & Handling Handling->Impurity_C can cause

Caption: Sources of batch-to-batch variability.

References

Validation & Comparative

Epothilone B: A Potent Alternative in Taxane-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Epothilone B and taxanes in resistant cancer models, supported by experimental data and protocols.

In the landscape of cancer therapeutics, resistance to frontline chemotherapy remains a significant hurdle. Taxanes, such as paclitaxel and docetaxel, are mainstays in the treatment of various solid tumors. However, the development of taxane resistance, often mediated by overexpression of P-glycoprotein (P-gp) or mutations in β-tubulin, necessitates the exploration of alternative therapeutic agents. This compound, a natural macrolide, has emerged as a promising candidate that circumvents these common resistance mechanisms. This guide provides a comprehensive comparison of the activity of this compound and taxanes in preclinical models of taxane-resistant cancer, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Superior In Vitro Cytotoxicity of this compound in Taxane-Resistant Cell Lines

This compound consistently demonstrates superior cytotoxic activity compared to paclitaxel in a multitude of cancer cell lines, particularly those exhibiting taxane resistance. This enhanced potency is a key differentiator, offering a potential solution for patients who have developed resistance to standard taxane-based therapies.[1]

Below is a summary of the 50% inhibitory concentration (IC50) values for this compound and paclitaxel in various taxane-resistant and sensitive cancer cell lines. The data clearly illustrates the retained, and often superior, efficacy of this compound in resistant models.

Cell LineCancer TypeResistance MechanismThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
KB-8511Epidermoid CarcinomaP-gp overexpression0.22 µM (as stated in source)-[2]
SW620AD-300Colon AdenocarcinomaP-gp overexpression0.3250
A2780TAXOvarian CarcinomaPaclitaxel-resistant--[3]
MCF-7/AdrBreast AdenocarcinomaAdriamycin-resistant (P-gp)-46-fold increase vs. parent[4]
CCRF-CEM/paclitaxelT-cell LeukemiaPaclitaxel-resistant-57-fold increase vs. parent[4]
D341Medulloblastoma-0.53-[2]
D425MedMedulloblastoma-0.37-[2]
DAOYMedulloblastoma-0.19-[2]
RPMI 8226Multiple Myeloma-6-14.4 (for Fludelone, an analog)-[5]
CAGMultiple Myeloma-6-14.4 (for Fludelone, an analog)-[5]
H929Multiple Myeloma-6-14.4 (for Fludelone, an analog)-[5]

Potent In Vivo Antitumor Activity in Taxane-Refractory Xenograft Models

The superior preclinical activity of epothilones extends to in vivo models. In nude mice bearing human tumor xenografts, particularly those refractory to taxanes, this compound and its analogs have demonstrated remarkable antitumor effects, including tumor regression and prolonged survival.

A notable study highlighted the curative potential of desoxythis compound (dEpoB), an analog of this compound, in a multidrug-resistant human T-cell leukemia xenograft model (CCRF-CEM/paclitaxel). While paclitaxel showed no significant therapeutic effect, dEpoB achieved a full curative effect.[4] Similarly, in a paclitaxel-refractory human mammary adenocarcinoma model (MCF-7/Adr), dEpoB significantly suppressed tumor growth, outperforming other common chemotherapeutic agents.[4] Another synthetic analog, fludelone, demonstrated complete tumor remission in taxol-resistant tumor models.[5]

Xenograft ModelCancer TypeTreatmentOutcomeReference
CCRF-CEM/paclitaxelT-cell Leukemiadesoxythis compoundFull curative effect[4]
CCRF-CEM/paclitaxelT-cell LeukemiaPaclitaxelNo significant therapeutic effect[4]
MCF-7/AdrBreast Adenocarcinomadesoxythis compoundMarked tumor growth suppression[4]
MCF-7/AdrBreast AdenocarcinomaPaclitaxel, Adriamycin, Vinblastine, EtoposideLittle to no therapeutic effect[4]
Adriamycin-resistant MCF-7/AdrBreast AdenocarcinomaFludelone98.2% tumor growth suppression[6]
Adriamycin-resistant MCF-7/AdrBreast AdenocarcinomaTaxol~3.7% tumor growth suppression[6]
A2780TAXOvarian CarcinomaIxabepiloneRetained activity[3]

Mechanism of Action: Overcoming Taxane Resistance

This compound shares a similar mechanism of action with taxanes, both promoting microtubule stabilization, which leads to mitotic arrest and subsequent apoptosis.[7] However, crucial differences in their interaction with tubulin and susceptibility to efflux pumps underpin this compound's activity in resistant models.

G EpoB EpoB Pgp Pgp EpoB->Pgp Poor substrate Tubulin_Mutation Tubulin_Mutation EpoB->Tubulin_Mutation Retains activity

A key advantage of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance that actively removes taxanes from cancer cells.[1][8] This allows this compound to accumulate intracellularly and exert its cytotoxic effects even in cells with high levels of P-gp. Furthermore, epothilones have been shown to retain activity against cancer cells with specific β-tubulin mutations that confer resistance to paclitaxel.[9]

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound or Taxane A->B C Incubate for 48-72 hours B->C D Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) C->D E Incubate for 3-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or taxane for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound or taxane at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound or taxane.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[12]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[12]

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The G2/M peak will increase in response to microtubule-stabilizing agents.

Microtubule Bundling Assay (Immunofluorescence)

This assay visualizes the effect of compounds on the microtubule network within cells.

Protocol:

  • Cell Culture: Grow cells on coverslips.

  • Drug Treatment: Treat cells with this compound or taxane for a short period (e.g., 1-4 hours).

  • Fixation and Permeabilization: Fix the cells with methanol or paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope. Look for the formation of microtubule bundles.[13]

Conclusion

This compound and its analogs represent a significant advancement in the fight against taxane-resistant cancers. Their ability to circumvent common resistance mechanisms, such as P-gp mediated drug efflux and β-tubulin mutations, translates to superior in vitro and in vivo efficacy in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of microtubule-stabilizing agents. As our understanding of the molecular intricacies of taxane resistance grows, the strategic application of agents like this compound will be crucial in improving outcomes for patients with refractory disease.

References

A Comparative Guide to the Anti-Tumor Activity of Novel Epothilone B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of novel Epothilone B derivatives, offering supporting experimental data and detailed methodologies. We delve into the cytotoxic effects, apoptotic induction, and cell cycle arrest mediated by these promising anti-cancer agents, presenting a clear overview for researchers in oncology and drug development.

Comparative Anti-Tumor Activity

This compound and its novel derivatives have demonstrated potent anti-tumor activity across a range of cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents like paclitaxel, particularly in drug-resistant models. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several key this compound derivatives, providing a quantitative comparison of their cytotoxic potency.

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference
This compound D341Medulloblastoma0.53[1]
D425MedMedulloblastoma0.37[1]
DAOYMedulloblastoma0.19[1]
SW1710Bladder Cancer0.055[2]
786-0Kidney Cancer0.103[2]
Ixabepilone (BMS-247550) CCRF-CEMLeukemia3
KBCervical Cancer8
HCT116/VM46 (paclitaxel-resistant)Colon Cancer16 (IC90)
A2780Tax (paclitaxel-resistant)Ovarian Cancer12.3 (IC90)
Utidelone (UTD1) RKOColorectal Cancer380[3]
HCT116Colorectal Cancer770[3]
SW620Colorectal Cancer16,290[3]
CACO2Colorectal Cancer17,250[3]
HCT15Colorectal Cancer18,880[3]
Fludelone Multiple Myeloma Cell LinesMultiple Myeloma1-15
Sagopilone (ZK-Epo) MCF7Breast Cancer~1-10[4]
MDA-MB-231Breast Cancer~1-10[4]

Mechanism of Action: Signaling Pathways

This compound derivatives exert their anti-tumor effects primarily by stabilizing microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The signaling pathways mediating these effects are complex and can be cell-type dependent.

Cell Cycle Arrest at G2/M Phase

The stabilization of microtubules by epothilones disrupts the normal dynamics of the mitotic spindle, activating the spindle assembly checkpoint and leading to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is a critical prelude to apoptosis in many cancer cells.

G2_M_Arrest Epothilone-Induced G2/M Cell Cycle Arrest Epothilone This compound Derivatives Tubulin β-Tubulin Epothilone->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC CyclinB_CDK1 Cyclin B1/CDK1 Complex SAC->CyclinB_CDK1 Inhibits Activation G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptosis_Pathway Epothilone-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., DR4, DR5) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Epothilone This compound Derivatives Epothilone->Death_Receptors Epothilone->Bcl2_family Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Epothilone Derivatives Start->Treat Incubate_Drug Incubate for 48-72h Treat->Incubate_Drug Add_MTT Add MTT Solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Treat Cells with Epothilone Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Cell_Cycle_Workflow Cell Cycle Analysis Workflow Start Treat Cells with Epothilone Harvest Harvest and Wash Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Solution Fix->Stain Incubate Incubate for 30 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Evaluating the Potency of Epothilone B Against Different Tubulin Isotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Epothilone B against various tubulin isotypes, benchmarked against other microtubule-stabilizing agents like Paclitaxel and Ixabepilone. The information presented herein is supported by experimental data from cellular and biochemical assays to aid in research and drug development efforts targeting the microtubule cytoskeleton.

Introduction to this compound and Tubulin Isotypes

This compound is a 16-membered macrolide that stabilizes microtubules, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[1] Its mechanism of action is similar to that of taxanes, such as paclitaxel, involving binding to the β-tubulin subunit of the αβ-tubulin heterodimer.[2][3] However, epothilones have shown efficacy in cancer cell lines that have developed resistance to taxanes.[1]

Tubulin exists in several isotypes, which are encoded by different genes and exhibit tissue-specific expression patterns. The differential expression of these isotypes, particularly the β-tubulin isotypes, can influence the efficacy of microtubule-targeting agents. Understanding the potency of this compound against specific tubulin isotypes is crucial for predicting its therapeutic efficacy and for the development of more targeted cancer therapies.

Comparative Potency of Microtubule-Targeting Agents

The following tables summarize the available data on the potency of this compound and comparable agents. It is important to note that much of the data on isotype-specific potency comes from cell-based assays where the expression of specific tubulin isotypes has been modulated. Direct biochemical assays with purified tubulin isotypes are less common in the literature.

Table 1: Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma0.8[4]
KB3-1Cervical Carcinoma3[4]
HeLaCervical Carcinoma~3-92[4]
Hs578TBreast Carcinoma~3-92[4]
MCF-7Breast Adenocarcinoma11.91 (µM)[5]
HepG-2Hepatocellular Carcinoma6.32 (µM)[5]
PC3Prostate Adenocarcinoma7.6 (µM)[5]

Table 2: Comparative Efficacy of this compound, Paclitaxel, and Ixabepilone Against Different β-Tubulin Isotypes (Cell-Based Assays)

Drugβ-Tubulin Isotype ModulationEffect on Drug SensitivityCell Line(s)Reference
This compound βII-tubulin knockdownNo significant changeNCI-H460, Calu-6[6]
βIII-tubulin knockdownIncreased sensitivityNCI-H460, Calu-6[6]
βIVb-tubulin knockdownDecreased sensitivityNCI-H460, Calu-6[6]
Paclitaxel βIII-tubulin overexpressionAssociated with resistanceVarious[7]
βIII and βIV-tubulin increaseAssociated with resistanceMCF-7[8]
Ixabepilone High βIII-tubulin expressionRemains effectiveTaxane-resistant cells[4][9]
βIII-tubulin removal/knockdownIncreased inhibition of microtubule dynamicsIn vitro / MCF7[10][11]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound's stabilization of microtubules triggers a cascade of events leading to programmed cell death (apoptosis). This process can be initiated through both intrinsic and extrinsic pathways. One identified mechanism involves the blockade of the PI3K/AKT/mTOR signaling pathway, which is often associated with cell survival and proliferation. Additionally, epothilones can upregulate death receptors like DR4 and DR5, sensitizing cells to apoptosis induced by ligands such as TRAIL.

EpothiloneB_Apoptosis_Pathway This compound Induced Apoptosis Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Extrinsic Extrinsic Pathway EpoB This compound Microtubules Microtubule Stabilization EpoB->Microtubules PI3K PI3K EpoB->PI3K Inhibits DR4_DR5 Upregulation of DR4/DR5 EpoB->DR4_DR5 G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Leads to (when inhibited) Caspase8 Caspase-8 Activation DR4_DR5->Caspase8 Caspase8->Apoptosis

This compound induced apoptosis pathway.
Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (absorbance) at 340-350 nm as microtubules form.

Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay start Start prep_tubulin Prepare purified tubulin on ice start->prep_tubulin prep_plate Add tubulin, GTP, and test compound (e.g., this compound) to a 96-well plate on ice prep_tubulin->prep_plate incubate Transfer plate to a 37°C spectrophotometer prep_plate->incubate measure Measure absorbance at 350 nm every 30-60 seconds for 60-90 minutes incubate->measure analyze Analyze polymerization kinetics (nucleation, growth, steady-state) measure->analyze end End analyze->end

In Vitro Tubulin Polymerization Assay Workflow.
Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay start Start seed_cells Seed cells in a 96-well plate and incubate start->seed_cells treat_cells Treat cells with varying concentrations of the drug (e.g., this compound) seed_cells->treat_cells incubate_drug Incubate for a defined period (e.g., 24-72 hours) treat_cells->incubate_drug add_mtt Add MTT reagent to each well and incubate for 1-4 hours incubate_drug->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at ~570 nm using a plate reader solubilize->measure calculate Calculate cell viability and IC50 measure->calculate end End calculate->end

MTT Cell Viability Assay Workflow.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is adapted from standard methods used to assess the effect of compounds on microtubule assembly.[9][12]

Materials:

  • Purified tubulin protein (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)

  • GTP solution (100 mM)

  • Test compound (this compound) and control compounds (e.g., Paclitaxel, DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • On ice, prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL or ~30 µM) in G-PEM buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound (e.g., this compound) at various concentrations to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 350 nm every 30 seconds for at least 60 minutes.

  • The rate of polymerization and the maximum polymer mass can be determined from the kinetic curve. The IC50 for inhibition or EC50 for promotion of polymerization can be calculated.[5]

Microtubule Binding Assay (Competitive)

This assay determines the ability of a test compound to compete with a fluorescently labeled microtubule-stabilizing agent (e.g., Flutax-2, a fluorescent taxoid) for binding to pre-formed microtubules.

Materials:

  • Purified tubulin

  • GTP

  • Paclitaxel (for initial microtubule stabilization)

  • Flutax-2 (or other fluorescent taxoid probe)

  • Test compound (this compound)

  • Fluorometer

Procedure:

  • Polymerize tubulin into microtubules in the presence of GTP and a stabilizing agent like paclitaxel.

  • Add a fixed concentration of the fluorescent probe (e.g., Flutax-2) to the stabilized microtubules and measure the baseline fluorescence anisotropy or intensity.

  • Add increasing concentrations of the test compound (this compound) to the mixture.

  • Incubate to allow the binding to reach equilibrium.

  • Measure the change in fluorescence anisotropy or intensity. Displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence anisotropy or a change in intensity.

  • The binding affinity (Ki) of the test compound can be calculated from the competition curve.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cultured cells.[13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound demonstrates potent activity against a wide range of cancer cell lines. Its efficacy is influenced by the tubulin isotype composition of the cells, with a notable increase in sensitivity in cells with lower levels of βIII-tubulin and decreased sensitivity in cells with lower levels of βIVb-tubulin. This suggests that the tubulin isotype profile of a tumor could be a valuable biomarker for predicting the response to this compound therapy. The provided experimental protocols and workflows offer a foundation for researchers to further investigate the nuanced interactions between this compound and the microtubule cytoskeleton, paving the way for the development of more effective and personalized cancer treatments.

References

Unraveling the Potency of Epothilone B Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Epothilone B analogs, focusing on their structure-activity relationships (SAR). By presenting quantitative biological data, detailed experimental protocols, and visual representations of key pathways, this document serves as a comprehensive resource for understanding and advancing this promising class of microtubule-stabilizing anticancer agents.

Epothilones, a class of 16-membered macrolides, have garnered significant attention in oncology for their potent microtubule-stabilizing effects, similar to the widely used taxanes.[1] this compound, in particular, has been a focal point for analog development due to its superior activity against various cancer cell lines, including those resistant to paclitaxel.[2][3] This guide delves into the critical structural modifications of this compound that influence its biological activity, offering a comparative analysis of key analogs.

Comparative Performance of this compound Analogs

The antitumor activity of this compound analogs is primarily assessed through their cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). Modifications to the this compound scaffold, particularly at the C12, C13, and the thiazole side chain, have yielded analogs with a wide range of potencies. Below is a summary of the cytotoxic activities of selected this compound and its analogs against various human cancer cell lines.

Compound/AnalogModificationCell LineCancer TypeIC50 (nM)Reference
This compound Parent CompoundMCF-7Breast0.358[4]
HCT-116Colon7.4 (µM)[5]
PC-3Prostate7.4 (µM)[5]
HepG2Liver6.3 (µM)[5]
SW1710Bladder0.000055 (µM)[4]
Ixabepilone (BMS-247550) Lactam analogMultipleVariousMedian: 2.9[6]
12,13-Aziridinyl this compound (8-A) Aziridine at C12-C13MCF-7Breast2.5[6]
OVCAR-8Ovarian5.5[6]
NCI/ADR-RESMulti-drug resistant38[6]
12,13-Aziridinyl this compound (9-A) Aziridine at C12-C13MCF-7Breast2.0[6]
OVCAR-8Ovarian3.0[6]
NCI/ADR-RESMulti-drug resistant8.3[6]
Pyridyl-Epothilone B (20) Pyridine side chainKB-31Cervical4.3[7]
Pyridyl-Epothilone B (21) Pyridine side chainKB-31Cervical11.8[7]
Pyridyl-Epothilone B (22) Pyridine side chainKB-31Cervical0.3[7]

Key Structure-Activity Relationship Insights:

  • The C12-C13 Epoxide: Replacement of the epoxide ring with an aziridine group can retain or even enhance cytotoxic activity, as seen in analogs 8-A and 9-A.[6]

  • The Thiazole Side Chain: Modifications to the thiazole side chain significantly impact potency. The position of the nitrogen atom within a pyridine ring substitution, for instance, can lead to over a 30-fold difference in IC50 values (analogs 21 vs. 22).[7]

  • Lactam Analogs: The conversion of the lactone to a lactam, as in Ixabepilone, results in a metabolically more stable compound with broad-spectrum antitumor activity.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are crucial. The following sections outline standardized protocols for key assays used in the evaluation of this compound analogs.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. An increase in turbidity, measured by absorbance, indicates microtubule polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Add 10 µL of the test compound at various concentrations (typically 10x the final desired concentration) to the wells of a pre-warmed (37°C) 96-well plate. Include wells with DMSO as a negative control and paclitaxel as a positive control.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate and extent of polymerization are determined by the change in absorbance over time. EC50 values (the concentration of compound that gives half-maximal polymerization) can be calculated from the dose-response curves.[8][9]

Cell Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The next day, treat the cells with various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control. The final volume in each well should be 200 µL.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.[10][11]

Visualizing the Mechanism of Action

To better understand the biological consequences of microtubule stabilization by this compound analogs, the following diagrams illustrate the induced apoptotic signaling pathway and a typical experimental workflow.

Epothilone_Apoptosis_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway EpoB This compound Analog Tubulin β-Tubulin EpoB->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 (Anti-apoptotic) MitoticArrest->Bcl2 Inhibition BaxBak Bax/Bak (Pro-apoptotic) MitoticArrest->BaxBak Activation DeathR Death Receptors (e.g., Fas, TNFR1) MitoticArrest->DeathR Upregulation Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Permeabilization CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Casp8 Caspase-8 (Initiator) DeathR->Casp8 Activation Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration SAR SAR Analysis & Analog Design Synthesis Chemical Synthesis SAR->Synthesis Purification Purification & Characterization Synthesis->Purification TubulinAssay In Vitro Tubulin Polymerization Assay Purification->TubulinAssay CellCulture Cancer Cell Line Culture Purification->CellCulture Data Data Collection & Analysis (IC50, EC50) TubulinAssay->Data MTTAssay Cell Viability (MTT) Assay CellCulture->MTTAssay Mechanism Mechanism of Action Studies (e.g., Apoptosis) MTTAssay->Mechanism MTTAssay->Data Mechanism->Data Compare Comparison with Parent Compound & Other Analogs Data->Compare Feedback Feedback to Analog Design Compare->Feedback Feedback->SAR

Caption: Experimental workflow for this compound analog evaluation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Epothilone B

Author: BenchChem Technical Support Team. Date: November 2025

Epothilone B, a potent antineoplastic agent used in cancer research and drug development, requires stringent handling and disposal procedures due to its cytotoxic nature.[1][2] Adherence to these protocols is crucial for the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated waste, ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, being fatal if swallowed or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[3] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[3] Therefore, all personnel handling this compound must be thoroughly trained in the procedures for managing cytotoxic drugs.[4][5]

Personal Protective Equipment (PPE): When handling this compound in its pure form or in solution, as well as during the disposal of contaminated materials, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-rated gloves.[6]

  • Gown: A disposable, impermeable gown with long sleeves and closed cuffs.

  • Eye and Face Protection: Safety goggles or a face shield.

  • Respiratory Protection: A respirator mask (P2/N95) should be worn, especially when handling the powdered form to avoid inhalation.[7][8]

Quantitative Data and Physical Properties

For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₇H₄₁NO₆S[1]
Molecular Weight 507.7 g/mol [1]
Appearance Solid[3]
Solubility Soluble in DMSO (≥102mg/mL) and Ethanol (≥102mg/mL).[9] Practically insoluble in water (<1mg/mL).[9][10]
Storage Temperature Store desiccated at -20 °C.[10][10]
UN Number UN2811[3]
Hazard Class 6.1 (Toxic Solid)[3]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and any materials that have come into contact with it is a critical safety measure. The primary method for disposal of cytotoxic waste is incineration at a licensed facility.[4]

1. Waste Segregation:

  • Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[4] This includes, but is not limited to:

    • Unused or expired this compound.

    • Empty vials and packaging.

    • Contaminated PPE (gloves, gowns, masks).

    • Labware (pipette tips, tubes, flasks).

    • Spill cleanup materials.

2. Waste Containers:

  • Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[4][11] These containers are typically red.[4]

  • Non-Sharps Solid Waste: All other solid waste, such as contaminated gloves, gowns, and labware, should be placed in a leak-proof, sealable plastic bag, which is then placed into a rigid, labeled "Cytotoxic Waste" container.[4][7][11] These containers are also often color-coded red.[4]

  • Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container.

3. Decontamination of Work Surfaces and Equipment:

  • All surfaces and non-disposable equipment that may have come into contact with this compound must be decontaminated.

  • Use a suitable decontamination solution, such as a high-pH solution (e.g., sodium hypochlorite), followed by a rinse with water. The cleaning materials used for decontamination must also be disposed of as cytotoxic waste.

4. Storage and Collection:

  • Store all cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.[7]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Don the appropriate PPE before attempting to clean the spill.

  • Contain the spill using absorbent materials from a cytotoxic spill kit.

  • Clean the area from the outside in, placing all contaminated materials into the cytotoxic waste container.

  • Thoroughly decontaminate the spill area.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EpothiloneB_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Unused this compound Unused this compound Cytotoxic Solid Waste Container Cytotoxic Solid Waste Container Unused this compound->Cytotoxic Solid Waste Container Contaminated Materials (PPE, Labware) Contaminated Materials (PPE, Labware) Contaminated Materials (PPE, Labware)->Cytotoxic Solid Waste Container Liquid Waste (Solutions) Liquid Waste (Solutions) Cytotoxic Liquid Waste Container Cytotoxic Liquid Waste Container Liquid Waste (Solutions)->Cytotoxic Liquid Waste Container Sharps (Needles, Syringes) Sharps (Needles, Syringes) Cytotoxic Sharps Container Cytotoxic Sharps Container Sharps (Needles, Syringes)->Cytotoxic Sharps Container Secure Storage Area Secure Storage Area Cytotoxic Sharps Container->Secure Storage Area Cytotoxic Solid Waste Container->Secure Storage Area Cytotoxic Liquid Waste Container->Secure Storage Area Licensed Hazardous Waste Collection Licensed Hazardous Waste Collection Secure Storage Area->Licensed Hazardous Waste Collection Incineration Incineration Licensed Hazardous Waste Collection->Incineration

Caption: Logical workflow for the safe disposal of this compound.

By implementing these procedures, research facilities can ensure a safe working environment and maintain compliance with regulations for the handling and disposal of hazardous cytotoxic agents like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.